C.I. Basic yellow 37
Description
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Structure
3D Structure of Parent
Propriétés
Numéro CAS |
6358-36-7 |
|---|---|
Formule moléculaire |
C21H29N3.ClH C21H30ClN3 |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride |
InChI |
InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H |
Clé InChI |
LQVYCDPEZPBOMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on C.I. Basic Yellow 37 (CAS: 6358-36-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of C.I. Basic Yellow 37, a fluorescent dye belonging to the ketimine class. It covers its chemical and physical properties, toxicological data, and detailed experimental protocols for its synthesis, analysis, and a representative application in fluorescence microscopy.
Core Data Summary
The following tables summarize the key quantitative and qualitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 6358-36-7 | |
| C.I. Name | Basic Yellow 37, 41001 | |
| Chemical Name | 4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride | [1] |
| Molecular Formula | C₂₁H₃₀ClN₃ | [1] |
| Molecular Weight | 359.54 g/mol | |
| Molecular Structure | Ketimine Class | |
| Appearance | Greenish-yellow powder | [2] |
| Boiling Point | 432.92 °C (at 101,325 Pa) | [2] |
| Water Solubility | 1.531 g/L (at 30 °C) | [2] |
| Density | 0.721 g/cm³ (at 20 °C) | [2] |
Table 2: Toxicological and Safety Data
| Endpoint | Value / Observation | Reference(s) |
| Acute Oral Toxicity (LD50) | 3160 mg/kg (Rat) | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects | [4][5] |
| Primary Irritant Effect | Strong irritant with the danger of severe eye injury. | [3] |
| Safety Precautions | P264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and a hypothetical application of this compound are provided below.
This protocol is an expanded methodology based on the manufacturing process described in the literature. It outlines the synthesis of this compound from 4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine.
Objective: To synthesize this compound.
Materials:
-
4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine
-
Sulfur powder
-
Ammonium chloride (NH₄Cl)
-
Sodium chloride (NaCl)
-
Ammonia gas (NH₃)
-
Deionized water
-
Tube furnace
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a 500 mL round-bottom flask, thoroughly mix 4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine, sulfur powder, ammonium chloride, and sodium chloride. The molar ratios should be optimized based on preliminary small-scale trials.
-
Reaction Setup: Place the flask in a tube furnace equipped with a gas inlet for ammonia and an outlet for exhaust. Ensure the setup is in a well-ventilated fume hood.
-
Heating and Ammonolysis: Begin a steady stream of ammonia gas through the reaction vessel. Heat the furnace to 175 °C. Maintain this temperature and the ammonia stream for 4-6 hours with continuous stirring.
-
Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully extract the crude product by adding hot deionized water (approx. 80-90 °C) to the flask and stirring vigorously for 30 minutes.
-
Filtration: Filter the hot aqueous solution using a Buchner funnel to remove any insoluble impurities.
-
Salting Out (Precipitation): Transfer the hot filtrate to a large beaker. While stirring, slowly add sodium chloride until the dye precipitates out of the solution. This process is known as salting out.
-
Isolation and Drying: Collect the precipitated this compound dye by vacuum filtration. Wash the solid product with a cold, saturated NaCl solution to remove residual impurities. Dry the final product in a vacuum oven at 60 °C overnight.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, FT-IR, and UV-Vis spectroscopy.
This protocol provides a method for the detection and quantification of this compound in a textile matrix, adapted from general methods for dye analysis[7].
Objective: To quantify this compound in a textile sample.
Materials and Equipment:
-
Textile sample (1 g)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Cut the textile sample into small pieces (approx. 1 mm²).
-
Weigh 1.0 g of the sample into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Sonicate at 50 °C for 30 minutes in an ultrasonic bath.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
-
-
LC/MS/MS Analysis:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Monitor the transition for the parent ion [M]⁺ of this compound (m/z 324.2, corresponding to the cationic form C₂₁H₃₀N₃⁺) to at least two characteristic product ions. Note: Specific fragment ions must be determined by direct infusion of a standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound (e.g., 1-100 ng/mL) in methanol.
-
Analyze the extracted sample and quantify the concentration of this compound by comparing its peak area to the calibration curve.
-
As a fluorescent dye, this compound may be suitable for live-cell or fixed-cell imaging. This hypothetical protocol is based on general cell staining procedures[8] and requires significant optimization for any specific cell line or application.
Objective: To visualize cellular structures using this compound as a fluorescent probe.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel, to be determined based on spectral properties)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20 °C, protected from light.
-
Staining Solution Preparation: Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final working concentration (start with a range of 1-10 µM and optimize).
-
Live-Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution and incubate for 15-30 minutes at 37 °C.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh medium or PBS for imaging.
-
-
Fixed-Cell Staining:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Optional: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Determine the optimal excitation and emission wavelengths experimentally. Based on its yellow color, excitation is likely in the blue-violet range (~400-450 nm) with emission in the green-yellow range (~500-550 nm).
-
Visualizations: Workflows and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for quantifying this compound.
Caption: General workflow for cell staining and fluorescence microscopy.
Disclaimer: The experimental protocols provided are for informational and research purposes only. They are based on available literature and general laboratory practices. All procedures, especially the synthesis and handling of chemicals, should be performed in a properly equipped laboratory, under the supervision of qualified personnel, and with all appropriate safety precautions in place. The hypothetical application protocol requires substantial optimization.
References
- 1. 6358-36-7 CAS MSDS (4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cas 6358-36-7,4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride | lookchem [lookchem.com]
- 3. officestationery.co.uk [officestationery.co.uk]
- 4. airgas.com [airgas.com]
- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 6. spectracolors.com [spectracolors.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
C.I. Basic Yellow 37: A Technical Guide for Researchers
An In-depth Technical Guide on C.I. Basic Yellow 37 for Researchers, Scientists, and Drug Development Professionals.
This compound is a cationic dye belonging to the ketimine class.[1] It is recognized for its fluorescent properties and is utilized in various industrial applications, primarily in textile dyeing. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for research applications.
Core Molecular and Chemical Properties
This compound is characterized by the following molecular formula and weight. There is a slight variation in the reported molecular weight across different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₀ClN₃ | [1][2] |
| Molecular Weight | 359.54 g/mol or 359.94 g/mol | [1][2] |
| C.I. Name | Basic Yellow 37 | [1] |
| C.I. Number | 41001 | [1] |
| CAS Registry No. | 6358-36-7 | [1] |
| Class | Ketimine | [1] |
| Appearance | Greenish-light yellow powder | [1] |
Synthesis and Manufacturing
A general method for the synthesis of this compound involves the following steps: Sulfur is dissolved in 4–(4-Diethylamino)benzyl)-N,N-diethylbenzenamine, to which ammonium chloride and sodium chloride are added.[1] This mixture is then heated to 175°C in a stream of ammonia.[1] The resulting dye is extracted with hot water and subsequently salted out.[1]
Experimental Protocols
Detailed experimental protocols specifically for this compound in a research context are not extensively documented in publicly available literature. However, based on its properties as a basic dye and its known applications, the following sections provide detailed methodologies for key experiments where this dye or similar dyes are utilized. These protocols are intended to serve as a comprehensive framework for experimental design.
Protocol 1: Dyeing of Acrylic Fibers with Basic Dyes
This protocol outlines a standard procedure for dyeing acrylic textiles with basic dyes like this compound. Basic dyes are particularly effective for dyeing acrylic fibers due to the anionic character of the polymer.
Materials:
-
This compound
-
Acrylic fabric
-
Acetic acid (glacial)
-
Sodium acetate
-
Nonionic surfactant
-
Softener
-
Laboratory dyeing machine (e.g., beaker dyeing machine)
-
Spectrophotometer for color measurement
Procedure:
-
Scouring: Pre-wash the acrylic fabric with a solution containing 0.5-1.0% (on weight of fabric, owg) of a nonionic surfactant and 0.5-1.0% (owg) of tetrasodium pyrophosphate or ammonia.[3] This is carried out for 15-30 minutes at 60-70°C to remove any impurities or processing aids.[3] Rinse the fabric thoroughly with warm and then cold water.[3]
-
Dye Bath Preparation: Prepare a dyebath containing the required amount of this compound, 1% (owg) of acetic acid to achieve a pH of 4.5-5.5, and a suitable retarding agent if necessary to ensure level dyeing. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically set between 1:10 and 1:20.
-
Dyeing Process:
-
Immerse the scoured acrylic fabric into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to the glass transition temperature of the acrylic fiber (around 80-85°C). The rate of temperature rise is critical and is typically controlled at 1-2°C per minute.
-
Once the glass transition temperature is reached, the dye uptake rate increases significantly.[3] Continue to raise the temperature to the boiling point (95-100°C).
-
Maintain the dyeing at this temperature for 30-60 minutes, ensuring continuous agitation to achieve a uniform color.
-
-
Cooling and Rinsing: After dyeing, cool the dyebath slowly to approximately 50°C to avoid setting creases in the fabric.[3] Remove the dyed fabric and rinse it thoroughly with warm and then cold water until the water runs clear.
-
After-treatment: Scour the dyed fabric with 0.5% (owg) nonionic surfactant and 0.5-1.0% (owg) glacial acetic acid.[3] Finally, rinse and apply a softener as required.[3]
-
Evaluation: Measure the color strength (K/S values) of the dyed fabric using a spectrophotometer and assess the color fastness properties (e.g., to washing, light, and rubbing) according to standard ISO or AATCC methods.
Protocol 2: Photocatalytic Degradation of this compound
This protocol describes a general method for studying the degradation of basic dyes using a photocatalyst, which is relevant for environmental fate and water treatment studies.
Materials:
-
This compound solution of known concentration
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis spectrophotometer
-
Centrifuge or filtration system
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the degradation experiments (e.g., 10-50 mg/L).
-
Experimental Setup: Place a specific volume of the dye solution (e.g., 100 mL) into the photoreactor. Add a measured amount of the photocatalyst (e.g., 0.1-1.0 g/L). The reactor should be placed on a magnetic stirrer to ensure the catalyst remains suspended.
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[4][5] Take an initial sample just before turning on the light source.
-
pH Adjustment: Adjust the pH of the suspension to the desired level using dilute HCl or NaOH, as pH can significantly influence the degradation rate.[4]
-
Photoreaction: Initiate the photocatalytic reaction by turning on the light source. Continue stirring the suspension throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[4]
-
Analysis: Immediately centrifuge or filter the collected samples to remove the photocatalyst particles.[4] Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.
-
Data Evaluation: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Protocol 3: Removal of this compound using Biosorbents
This protocol provides a framework for investigating the removal of this compound from aqueous solutions using biosorbents, such as tree fern.[6]
Materials:
-
This compound solution of known concentration
-
Biosorbent material (e.g., dried and ground tree fern)
-
Shaker or magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or filtration system
Procedure:
-
Biosorbent Preparation: Prepare the biosorbent by washing it with deionized water to remove any soluble impurities, followed by drying and grinding to a uniform particle size.
-
Adsorption Experiments:
-
Prepare a series of flasks each containing a fixed volume of the this compound solution at a known initial concentration.
-
Add a pre-weighed amount of the biosorbent to each flask.
-
Adjust the pH of the solutions to the desired values.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a specified period to reach equilibrium.
-
-
Kinetic Studies: To study the adsorption kinetics, take samples at different time intervals during the agitation process.
-
Isotherm Studies: To determine the adsorption isotherm, vary the initial dye concentration while keeping the biosorbent dose, pH, and temperature constant.
-
Analysis: After the desired contact time, separate the biosorbent from the solution by centrifugation or filtration. Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of the biosorbent (qₑ in mg/g) at equilibrium.
-
Analyze the kinetic data using models such as pseudo-first-order and pseudo-second-order to determine the rate of adsorption.
-
Fit the equilibrium data to isotherm models like Langmuir and Freundlich to describe the adsorption behavior.
-
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its primary application is in the industrial dyeing of materials, and its biological effects have not been a major focus of research. For drug development professionals, it is important to note that many dyes, particularly cationic dyes, can exhibit biological activity, including potential toxicity. Therefore, any consideration of this compound or structurally related molecules for biological applications would require extensive in vitro and in vivo toxicological and mechanistic studies.
Conclusion
This compound is a well-characterized fluorescent dye with established applications in the textile industry. While its use in a direct research or drug development context is not well-documented, the provided protocols for dyeing, photocatalytic degradation, and biosorption offer a foundation for further investigation into its properties and potential applications or environmental impact. Researchers are encouraged to adapt these methodologies and conduct thorough validation for their specific experimental systems.
References
C.I. Basic Yellow 37: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of C.I. Basic Yellow 37 in water and organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and scientists working with this compound.
Introduction to this compound
This compound, also known by its Colour Index name C.I. 41001, is a cationic dye belonging to the ketimine class.[1] It is recognized for its use in various industrial applications. A comprehensive understanding of its solubility is crucial for its application in diverse fields, including materials science and biological research.
Solubility of this compound
Despite extensive searches of scientific databases and chemical supplier information, specific quantitative solubility data for this compound in water and common organic solvents remains elusive. The available information is qualitative and is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble, Dissolves Easily | [2] |
| Ethanol | Soluble |
It is important to note that while the dye is described as "soluble" or "easily soluble," these terms are not standardized and do not provide information on the concentration at which saturation is reached or the influence of temperature on solubility.
For a structurally similar compound, Auramine O (C.I. Basic Yellow 2), the literature presents conflicting qualitative solubility information, with some sources stating it is insoluble in water while others claim it is soluble.[3][4][5] This highlights the necessity for empirical determination of solubility for specific basic dyes.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of this compound in water and organic solvents. This protocol is based on established methods, including the OECD Guideline 105 (Flask Method) and spectrophotometric analysis, which are widely accepted for determining the solubility of chemical substances.[6][7][8][9]
Principle
The flask method involves dissolving the test substance in a solvent at a specific temperature until saturation is reached. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method. For a colored compound like this compound, UV-Visible spectrophotometry is a highly effective and commonly used technique for quantification.[10][11][12]
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (e.g., distilled water, ethanol, methanol, acetone, DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
UV-Visible spectrophotometer and cuvettes
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Detailed Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Visible spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.
-
-
Sample Preparation and Analysis:
-
After equilibration, carefully remove the sample and separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the measured absorbance and the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The calculated concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Logical Approach to Solvent Selection
Based on the qualitative data available, a logical approach to selecting solvents for experimental determination can be visualized as follows:
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 3. Auramine O - Wikipedia [en.wikipedia.org]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. sdc.org.uk [sdc.org.uk]
- 11. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 12. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
C.I. Basic yellow 37 absorption and emission spectra
An In-Depth Technical Guide to the Photophysical Properties of C.I. Basic Yellow 37
For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical properties of fluorescent dyes is paramount for their effective application. This guide provides a comprehensive overview of the absorption and emission characteristics of this compound, a fluorescent dye of the ketimine class.
Illustrative Photophysical Data
The following table summarizes the expected, though not experimentally confirmed, photophysical properties of this compound in a dilute solution. These values are representative of a generic yellow fluorescent dye and serve as a practical reference point for experimental design.
| Parameter | Symbol | Representative Value | Unit | Description |
| Absorption Maximum | λmax | 420 - 440 | nm | The wavelength at which the dye absorbs the most light. |
| Molar Absorptivity | ε | 30,000 - 60,000 | M-1cm-1 | A measure of how strongly the dye absorbs light at λmax. |
| Emission Maximum | λem | 480 - 510 | nm | The wavelength at which the dye emits the most light after excitation. |
| Stokes Shift | Δλ | 60 - 70 | nm | The difference in wavelength between the absorption and emission maxima. |
| Fluorescence Quantum Yield | Φf | 0.2 - 0.5 | - | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |
| Fluorescence Lifetime | τ | 2 - 5 | ns | The average time the molecule spends in the excited state before returning to the ground state. |
Disclaimer: These values are illustrative and should be experimentally verified for this compound.
Experimental Protocols for Photophysical Characterization
To obtain accurate photophysical data for this compound, a systematic experimental approach is necessary.
Sample Preparation
The photophysical properties of a dye can be highly dependent on its environment.
-
Solvent Selection: Choose a spectroscopic grade solvent in which the dye is readily soluble. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO). It is advisable to study the dye in a range of solvents of varying polarity to understand its solvatochromic behavior.
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the selected solvent to create a concentrated stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For absorption and fluorescence measurements, it is crucial to work with optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
Measurement of Absorption Spectrum
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum of the pure solvent in a 1 cm path length quartz cuvette.
-
Measure the absorption spectrum of each diluted dye solution over a relevant wavelength range (e.g., 350-500 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.
-
Measurement of Fluorescence Spectra
-
Instrumentation: A calibrated spectrofluorometer.
-
Procedure:
-
Emission Spectrum: Excite the sample at its λmax. Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 430-700 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation monochromator over a wavelength range shorter than the emission maximum (e.g., 350-500 nm). The resulting excitation spectrum should be superimposable on the absorption spectrum if no excited-state reactions are occurring.
-
Determination of Fluorescence Quantum Yield
The relative method, using a well-characterized fluorescent standard, is commonly employed.
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a yellow dye, fluorescein in 0.1 M NaOH (Φf = 0.95) or quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) are suitable choices.
-
Procedure:
-
Prepare dilute solutions of both the this compound sample and the standard, ensuring their absorbance at the excitation wavelength is below 0.1 and closely matched.
-
Measure the absorption and fluorescence emission spectra of both the sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φf,S) is calculated using the following equation: Φf,S = Φf,R × (IS / IR) × (AR / AS) × (nS2 / nR2) where R and S denote the reference and sample, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described above.
Caption: Workflow for photophysical characterization of a fluorescent dye.
An In-depth Technical Guide to the Fluorescent Properties of C.I. Basic Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to characterize the fluorescent properties of dyes such as C.I. Basic Yellow 37. Due to a lack of publicly available, specific quantitative data for this compound, this guide focuses on the experimental protocols and data presentation formats that researchers can use to determine these properties. The numerical values presented in the tables are for illustrative purposes only and do not represent measured data for this compound.
Introduction
This compound, also known as C.I. 41001, is a synthetic organic dye belonging to the ketimine class. While primarily utilized in the textile industry for its vibrant yellow hue, its fluorescent nature suggests potential applications in various scientific and biomedical fields, including as a biological stain or probe. Understanding the fundamental fluorescent properties of this dye is crucial for developing and validating such applications.
This technical guide outlines the standard experimental procedures for determining the key fluorescent characteristics of a compound like this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.
Core Fluorescent Properties: Data Presentation
The quantitative fluorescent properties of a dye are typically summarized in a tabular format for clarity and ease of comparison. The following tables illustrate how such data for this compound would be presented.
Table 1: Spectral Characteristics of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | Value to be determined | The peak wavelength of light absorbed by the molecule to induce fluorescence. |
| Emission Maximum (λem) | Value to be determined | The peak wavelength of light emitted by the molecule after excitation. |
| Stokes Shift | Calculated Value | The difference in wavelength between the excitation and emission maxima. |
Table 2: Photophysical Properties of this compound
| Property | Value | Standard Used | Solvent |
| Fluorescence Quantum Yield (Φf) | Value to be determined | e.g., Quinine Sulfate | e.g., 0.1 M H₂SO₄ |
| Fluorescence Lifetime (τ) | Value to be determined | N/A | e.g., Ethanol |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of fluorescent molecules. The following sections describe the standard methodologies for measuring the core fluorescent properties of this compound.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of a fluorescent dye are fundamental properties that dictate the optimal wavelengths for its use. These are determined using a fluorescence spectrophotometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, water, or a buffer solution). The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.
-
Instrumentation: Utilize a calibrated fluorescence spectrophotometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum. If unknown, a preliminary scan can be performed to find an approximate value.
-
Scan a range of excitation wavelengths and record the corresponding fluorescence intensity.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths and record the fluorescence intensity.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized fluorescent standard, is the most common approach for determining Φf.[1][2]
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption profile that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.
-
Sample Preparation:
-
Prepare a series of solutions of both the this compound sample and the fluorescent standard in the same solvent.
-
Adjust the concentrations to have a range of absorbances at the chosen excitation wavelength, ensuring the maximum absorbance does not exceed 0.1 to prevent inner filter effects.[2]
-
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer.
-
The excitation wavelength must be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
-
Determination of Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent. The concentration should be optimized to give a good signal-to-noise ratio without causing aggregation or quenching.
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at the determined excitation maximum (λex).
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation cycles, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).
-
The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).
-
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships.
Caption: Experimental workflow for the characterization of fluorescent properties.
Conclusion
References
An In-depth Technical Guide to the Quantum Yield and Photostability of C.I. Basic Yellow 37
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Yield and Photostability
In the realm of fluorescence microscopy, high-content screening, and drug development, the selection of appropriate fluorescent probes is paramount. Two of the most critical parameters governing the utility of a fluorophore are its fluorescence quantum yield (ΦF) and its photostability.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is essential for sensitive detection and imaging. The quantum yield is a value between 0 and 1 (or 0% and 100%).
-
Photostability: This refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. Photobleaching is the irreversible destruction of a fluorophore's chemical structure, leading to a loss of its ability to fluoresce. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.
C.I. Basic Yellow 37, a ketimine dye, holds potential for various bio-imaging applications.[1][2] A thorough understanding of its quantum yield and photostability is therefore essential for its effective implementation.
Quantum Yield of Structurally Similar Dyes
While specific data for this compound is unavailable, data for Auramine O (C.I. Basic Yellow 2), a diarylmethane dye with a related structure, can provide some insight into the expected photophysical properties.[3][4][5]
Table 1: Fluorescence Quantum Yield of Auramine O
| Solvent | Quantum Yield (ΦF) | Reference |
| Glycerol | 0.03 | [6] |
| Methanol | 0.0016 | [6] |
| n-Decanol | 0.019 | [6] |
| Water | Not detectable in 0.1 M sodium phosphate buffer | [7] |
| 95% Ethanol | 87 times higher than in water | [7] |
| 60% Sucrose | 10 times higher than in water | [7] |
The quantum yield of Auramine O is highly dependent on the viscosity of the solvent.[6][7]
Experimental Protocol for Determining Fluorescence Quantum Yield
The relative quantum yield is the most common method and is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
3.1. Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
3.2. Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the test sample (this compound) and the quantum yield standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each solution, ensuring the same excitation and emission slit widths are used for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient of the straight line for both plots.
-
Calculate the quantum yield of the sample using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively.
-
-
3.3. Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for Relative Quantum Yield Determination.
Photostability of Structurally Similar Dyes
Table 2: Factors Influencing Photodegradation of C.I. Basic Yellow 2
| Influencing Factor | Observation | Reference |
| pH | Rate of photobleaching increases with pH up to 5.0, then decreases. | [8] |
| Initial Dye Concentration | Higher concentrations can lead to a decreased degradation rate. | [10] |
| Oxidizing Agents (e.g., H2O2, S2O82-) | Significantly enhance the rate of photodegradation. | [8][9] |
| UV Irradiation | Essential for initiating photodegradation in many advanced oxidation processes. | [9][10] |
Experimental Protocol for Assessing Photostability
Photostability is typically assessed by measuring the rate of fluorescence decay under continuous illumination.
5.1. Materials and Equipment
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
Photodetector (e.g., PMT or CCD camera)
-
Time-correlated single-photon counting (TCSPC) system (for advanced analysis)
-
Sample holder with temperature control
-
Solvents and buffers
5.2. Procedure
-
Sample Preparation: Prepare a solution of the fluorescent dye at a known concentration in the desired solvent or buffer.
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Focus on the sample and adjust the illumination intensity to a level relevant to the intended application.
-
-
Fluorescence Monitoring:
-
Expose the sample to continuous illumination.
-
Record the fluorescence intensity as a function of time.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity versus time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant (kpb).
-
The photobleaching quantum yield (Φpb) can be calculated if the photon flux and absorption cross-section are known.
-
5.3. Experimental Workflow for Photostability Assessment
Caption: Workflow for Photostability Assessment.
Conclusion
The fluorescence quantum yield and photostability are critical parameters that dictate the performance of a fluorescent dye in demanding applications. While specific data for this compound are not currently available, the methodologies outlined in this guide provide a clear and robust framework for their determination. The data presented for the structurally similar dye, Auramine O, suggest that the photophysical properties of this compound may be highly sensitive to its local environment, particularly solvent viscosity.
For researchers, scientists, and drug development professionals considering the use of this compound, it is strongly recommended that the experimental protocols described herein be followed to generate the necessary quantitative data. This will enable a comprehensive evaluation of its suitability as a fluorescent probe and facilitate the optimization of its performance in specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Cationic Dye | Basic Yellow 2 | Ranbar Yellow SR3410-1 [ranbarr.com]
- 4. Auramine O - Wikipedia [en.wikipedia.org]
- 5. CAS 2465-27-2: Basic Yellow 2 | CymitQuimica [cymitquimica.com]
- 6. omlc.org [omlc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. isca.me [isca.me]
- 9. The photo-oxidative destruction of C.I. Basic Yellow 2 using UV/S(2)O(8)(2-) process in an annular photoreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
C.I. Basic yellow 37 mechanism of fluorescence
An In-depth Technical Guide on the Fluorescence Mechanism of C.I. Basic Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Brilliant Flavine Yellow 10GFF or by its Colour Index number 41001, is a cationic dye belonging to the ketimine class.[1] While it is categorized as a fluorescent dye, detailed scientific literature specifically elucidating its fluorescence mechanism and photophysical properties is scarce.[2] This guide provides a comprehensive overview of the probable fluorescence mechanism of this compound based on the known behavior of related ketimine dyes and general principles of fluorescence. It outlines the theoretical framework of its electronic transitions and the anticipated effects of environmental factors such as solvent polarity and pH. Furthermore, this document details established experimental protocols for characterizing the photophysical properties of fluorescent dyes, which can be applied to this compound. These methodologies include fluorescence spectroscopy, quantum yield determination, and fluorescence lifetime measurements. Finally, potential applications in cellular imaging and as a fluorescent probe are discussed, along with the necessary experimental workflows.
Introduction to this compound
This compound is a synthetic organic dye with the molecular formula C₂₁H₃₀ClN₃.[1] Its chemical structure is characterized by a ketimine (-C=N-) functional group, which is part of the chromophore responsible for its color and fluorescence. While primarily used in the textile industry for dyeing, its fluorescent nature suggests potential for applications in research and development, such as in cellular imaging or as a molecular probe.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | Basic Yellow 37 | [1] |
| C.I. Number | 41001 | [1] |
| CAS Number | 6358-36-7 | [1] |
| Chemical Class | Ketimine | [1] |
| Molecular Formula | C₂₁H₃₀ClN₃ | [1] |
| Appearance | Greenish-yellow powder | [1] |
The Core Mechanism of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and subsequently returns to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The fluorescence of organic dyes like this compound is intrinsically linked to their electronic structure, specifically the π-electron system of the chromophore. The ketimine group, in conjunction with the aromatic rings in its structure, forms a conjugated system where π → π* electronic transitions are responsible for the absorption of light and subsequent fluorescence.
Jablonski Diagram
The photophysical processes involved in fluorescence are best illustrated by a Jablonski diagram.
Caption: Jablonski diagram illustrating electronic transitions.
Factors Influencing the Fluorescence of this compound
The fluorescence of a dye is highly sensitive to its local environment. For this compound, factors such as solvent polarity, pH, and temperature are expected to significantly influence its photophysical properties.
Solvent Effects (Solvatochromism)
The polarity of the solvent can alter the energy levels of the ground and excited states of a fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. In polar solvents, dye molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.
For ketimine dyes, which possess a degree of intramolecular charge transfer (ICT) character upon excitation, an increase in solvent polarity is generally expected to result in a bathochromic shift in the fluorescence emission.
Caption: Effect of solvent polarity on fluorescence emission.
pH Effects
The fluorescence of this compound is likely to be pH-dependent due to the presence of the basic nitrogen atom in the ketimine group. Protonation of this nitrogen at acidic pH would alter the electronic structure of the chromophore. This can lead to changes in the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime. For many nitrogen-containing dyes, protonation can lead to fluorescence quenching.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols for Characterization
To fully understand the fluorescence mechanism of this compound, a series of photophysical experiments are required. The following are detailed methodologies for key experiments.
Steady-State Fluorescence Spectroscopy
This is the fundamental technique to measure the absorption and emission spectra of a fluorescent compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions in the solvent of interest to find a concentration that gives an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).
-
Emission Measurement: Using a spectrofluorometer, excite the sample at λ_abs_max. Record the emission spectrum over a wavelength range significantly longer than the excitation wavelength. The wavelength of maximum emission is λ_em_max.
-
Excitation Measurement: Set the emission monochromator to λ_em_max and scan the excitation monochromator. The resulting excitation spectrum should be similar to the absorption spectrum.
Fluorescence Quantum Yield (Φ_F) Measurement
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is commonly used.[3]
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).
-
Sample and Standard Preparation: Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.
-
Data Acquisition: Record the absorption and emission spectra for both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both emission measurements.
-
Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Caption: Workflow for relative quantum yield measurement.
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.[4][5]
Protocol:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the dye's absorption maximum.
-
Sample Preparation: Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Acquisition: Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
Data Analysis: Perform a deconvolution of the sample decay with the IRF using appropriate fitting software to obtain the fluorescence lifetime(s).
Table 2: Hypothetical Photophysical Data for this compound in Different Solvents (for illustrative purposes)
| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Cyclohexane | 2.0 | 430 | 480 | 2595 | 0.60 | 3.5 |
| Ethanol | 24.6 | 445 | 510 | 2880 | 0.45 | 2.8 |
| Acetonitrile | 37.5 | 448 | 520 | 3125 | 0.30 | 2.1 |
| Water | 80.1 | 455 | 540 | 3580 | 0.15 | 1.5 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends. Experimental verification is required.
Potential Applications and Experimental Workflows
While specific applications of this compound as a fluorescent probe are not well-documented, its properties suggest potential uses in various research areas.
Cellular Imaging
As a cationic and fluorescent molecule, this compound may accumulate in specific cellular compartments, such as mitochondria, which have a negative membrane potential. This could allow for its use as a vital stain for visualizing these organelles in live cells.
Caption: Workflow for live-cell imaging.
Fluorescent Probe for Drug Development
If the fluorescence of this compound is sensitive to binding with a specific biomolecule, it could be developed into a probe for high-throughput screening assays in drug discovery. For example, if its fluorescence changes upon binding to a protein, this could be used to screen for compounds that inhibit this interaction.
Conclusion
This compound is a fluorescent dye of the ketimine class with potential for broader applications beyond the textile industry. Although specific data on its fluorescence mechanism is limited, this guide provides a theoretical framework and practical experimental protocols for its comprehensive characterization. Based on the properties of similar dyes, its fluorescence is expected to be sensitive to environmental factors like solvent polarity and pH. The detailed methodologies presented here for fluorescence spectroscopy, quantum yield, and lifetime measurements will enable researchers to thoroughly investigate its photophysical properties. Further research into this dye could unlock its potential as a valuable tool in cellular imaging and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 5. sssc.usask.ca [sssc.usask.ca]
Technical Guide: C.I. Basic Yellow 37 - Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for C.I. Basic Yellow 37 (C.I. 41001; CAS No. 6358-36-7). Due to the limited publicly available toxicological data specific to this compound, this guide also includes information on structurally related compounds and general principles of chemical safety.
Chemical Identification
| Identifier | Value |
| C.I. Name | Basic Yellow 37 |
| C.I. Number | 41001 |
| CAS Number | 6358-36-7 |
| Molecular Formula | C₂₁H₃₀ClN₃ |
| Molecular Weight | 359.94 g/mol |
| Synonyms | Benzenamine, 4,4'-carbonimidoylbis[N,N-diethyl-, monohydrochloride |
Hazard Identification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
Harmful if swallowed (H302).[1]
-
Causes serious eye irritation (H319).[1]
-
Harmful to aquatic life with long-lasting effects (H412).[1]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 590 mg/kg | [1] |
| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | Data Not Available | |
| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | Data Not Available | |
| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritant | [1] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritant | [1] |
It is important to note that this compound is structurally related to Auramine (C.I. 41000), which has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] The manufacturing process of auramine has been classified as carcinogenic to humans (Group 1).[2] Given this relationship, this compound should be handled with a high degree of caution.
Experimental Protocols
Detailed experimental protocols for toxicity studies specifically on this compound are not publicly available. However, such studies generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols based on relevant OECD guidelines.
4.1. Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level. The outcome of this first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test). Doses are administered by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.
4.2. Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back. The patch is covered with a gauze dressing for a specified period (typically 4 hours).
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.
4.3. Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of the lesions is scored.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.
Handling Precautions and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spillage and Disposal
-
Spillage: Avoid generating dust. Wear appropriate PPE. Carefully sweep up the spilled material and place it in a sealed container for disposal. Clean the spill area with a wet cloth or paper towels.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Visualizations
As no specific signaling pathways for this compound toxicity have been identified, the following diagrams illustrate general workflows for safe handling and toxicity testing.
Caption: General workflow for safely handling chemical dyes in a laboratory setting.
Caption: Tiered approach for general toxicity assessment of a chemical substance.Caption:** Tiered approach for general toxicity assessment of a chemical substance.
References
Unveiling C.I. Basic Yellow 37 for Research Applications: A Technical Overview
For Immediate Release
For researchers, scientists, and drug development professionals seeking to explore the potential of C.I. Basic Yellow 37 in their work, this technical guide provides a consolidated resource on its properties, availability, and safety considerations. While detailed experimental protocols and established signaling pathways involving this compound are not extensively documented in publicly available scientific literature, this document aims to equip researchers with the foundational knowledge required for its initial evaluation.
Research-Grade Suppliers
A critical first step for any research application is sourcing high-purity reagents. This compound is available from suppliers specializing in chemical compounds for scientific use. One such supplier that explicitly designates this product for "research use only" is MedchemExpress.[1] It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to ensure the purity and identity of the compound align with their experimental requirements.
Physicochemical and Toxicological Data
A summary of the key physicochemical properties and toxicological information for this compound is presented below. This data has been compiled from various supplier and safety data sheets.
| Property | Value | Reference |
| C.I. Name | Basic Yellow 37 | [2] |
| C.I. Number | 41001 | [2] |
| CAS Number | 6358-36-7 | [2] |
| Molecular Formula | C₂₁H₃₀ClN₃ | [2] |
| Molecular Weight | 359.94 g/mol | [1] |
| Appearance | Greenish-yellow powder | [2] |
| Solubility | Information not readily available in research context | |
| Purity | >98% (typical for research grade) | |
| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1] |
Toxicological Summary:
Safety data sheets indicate that this compound may cause serious eye irritation. In case of contact, it is advised to flush with plenty of cool water for at least 15 minutes. Ingestion may cause nausea, vomiting, and diarrhea. Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses and gloves, should be strictly followed when handling this compound.
Experimental Applications and Protocols
A comprehensive search of scientific literature did not yield established, peer-reviewed experimental protocols for the application of this compound in biological research, cellular imaging, or drug development studies. The predominant documented uses are in the textile industry as a dye and in the manufacturing of optical data recording media.
Given the "fluorescent dye" classification by some suppliers, it is plausible that this compound could be investigated for applications in biological imaging. However, without published studies, researchers would need to undertake a systematic evaluation of its fluorescent properties, including excitation and emission spectra, quantum yield, photostability, and cellular permeability and toxicity.
For toxicological studies, researchers would need to design and validate their own protocols, starting with in vitro cytotoxicity assays on relevant cell lines before proceeding to more complex models.
Hypothetical Research Workflow
In the absence of specific experimental data, a logical workflow for evaluating a compound like this compound for a novel research application is proposed. This workflow is a generalized representation of a standard scientific approach.
Caption: A generalized workflow for the initial scientific evaluation of a research compound.
Signaling Pathways
Due to the lack of research on the biological activity of this compound, there is no information available regarding its interaction with or modulation of any signaling pathways. Researchers investigating this compound would need to perform initial screens, such as kinase profiling or gene expression analysis, to identify potential biological targets and affected pathways.
References
Methodological & Application
Application Notes and Protocols for C.I. Basic Yellow 37 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Basic Yellow 37 is a cationic dye belonging to the ketimine class.[1] While traditionally used in the textile industry, its fluorescent properties suggest potential applications in biological imaging.[2] As a cationic molecule, it is expected to preferentially bind to negatively charged components within cells, such as nucleic acids in the nucleus and mitochondria, making it a candidate for fluorescent staining in microscopy.
These application notes provide a generalized protocol for the use of this compound as a fluorescent stain for both live and fixed cells. It is important to note that the specific photophysical properties of this compound, such as its precise excitation and emission maxima, have not been extensively documented in scientific literature for microscopy applications. Therefore, initial characterization of its spectral properties is a prerequisite for successful imaging.
Physicochemical Properties and Safety Information
A summary of the known properties and safety considerations for this compound is provided below.
| Property | Value |
| C.I. Name | Basic Yellow 37 |
| Molecular Formula | C₂₁H₃₀ClN₃ |
| Molecular Weight | 359.54 g/mol |
| CAS Number | 6358-36-7 |
| Appearance | Greenish-light yellow powder |
| Solubility | Soluble in water |
Safety Precautions: this compound should be handled with appropriate laboratory safety practices. Wear personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Protocols
Part 1: Determination of Spectral Characteristics
Due to the lack of specific data for fluorescence microscopy applications, the first step is to determine the optimal excitation and emission wavelengths for this compound.
Objective: To determine the excitation and emission maxima of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or a suitable solvent like DMSO.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1-10 µg/mL.
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 520 nm, typical for yellow-green fluorescence).
-
Scan a range of excitation wavelengths (e.g., 350-500 nm) and record the fluorescence intensity.
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 480-650 nm) and record the fluorescence intensity.
-
The wavelength with the highest recorded intensity is the emission maximum (λem).
-
Part 2: Live-Cell Staining Protocol
This protocol provides a general guideline for staining live cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mg/mL)
-
Cell culture medium (serum-free for staining)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (based on determined λex/λem)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining Solution Preparation: Dilute the this compound stock solution in serum-free culture medium to a final working concentration (start with a range of 1-10 µg/mL).
-
Washing: Gently wash the cells once with warm PBS.
-
Staining: Remove the PBS and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets corresponding to the determined excitation and emission maxima of this compound.
Part 3: Fixed-Cell Staining Protocol
This protocol is for staining cells that have been fixed and, if necessary, permeabilized.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional)
-
This compound stock solution (1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining Solution Preparation: Dilute the this compound stock solution in PBS to a final working concentration (start with a range of 1-10 µg/mL).
-
Staining: Add the staining solution to the cells and incubate for 20-40 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | This compound (To Be Determined) | Typical Range for Common Dyes |
| Excitation Maximum (λex) | TBD | 400 - 650 nm |
| Emission Maximum (λem) | TBD | 450 - 750 nm |
| Quantum Yield (Φ) | TBD | 0.1 - 0.9 |
| Photostability | TBD | Varies (Low to High) |
| Optimal Concentration | TBD | 1 - 20 µg/mL |
| Incubation Time (Live) | TBD | 10 - 60 min |
| Incubation Time (Fixed) | TBD | 20 - 60 min |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for live and fixed-cell staining with this compound.
Signaling Pathway (Hypothetical Mechanism of Action)
Caption: Proposed mechanism of this compound accumulation in cells.
References
Application Notes: C.I. Basic Yellow 37 for Bacterial Staining
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C.I. Basic Yellow 37 (Auramine O) in Histological Staining
Introduction
C.I. Basic Yellow 37, more commonly known as Auramine O or C.I. 41000, is a diarylmethane, fluorescent dye.[1][2] In histological applications, it is primarily utilized as a highly sensitive fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][3] Its mechanism of action involves the binding of the dye to the mycolic acid present in the cell walls of these organisms, causing them to appear as bright yellow, luminous rods against a dark background when viewed under a fluorescent microscope.[1][4][5] While not a counterstain in the traditional sense of providing contrasting color to different tissue elements in bright-field microscopy, it is often used in a staining procedure that includes a "counterstaining" or quenching agent to reduce non-specific background fluorescence.
Physicochemical Properties and Spectral Data
The properties of Auramine O are summarized in the table below, providing essential information for its use in a laboratory setting.
| Property | Value |
| C.I. Name | Basic Yellow 2 |
| C.I. Number | 41000 |
| Synonyms | Auramine O, Auramine hydrochloride, Pyocatanium aureum |
| CAS Number | 2465-27-2 |
| Molecular Formula | C₁₇H₂₂ClN₃ |
| Molecular Weight | 303.83 g/mol |
| Appearance | Yellow needle-like crystals |
| Solubility | Soluble in ethanol and DMSO; Insoluble in water |
| Excitation Maximum | ~460 nm |
| Emission Maximum | ~525 nm |
Data compiled from multiple sources.[1][3]
Protocols for Fluorescent Staining of Acid-Fast Bacteria
The following protocols detail the use of Auramine O for the identification of acid-fast bacteria in tissue sections and smears.
Specimen Preparation
Clinical specimens or pure cultures suspected of containing mycobacteria are suitable for staining.[4] For clinical specimens, a concentrated smear created by centrifugation is recommended over a direct smear to increase sensitivity.[4]
Protocol 1: Auramine O Staining with Potassium Permanganate Counterstain
This is a widely used method for the detection of acid-fast bacilli.
Reagents:
-
Auramine O Staining Solution:
-
Auramine O: 0.1 g
-
Phenol (liquefied): 3 mL
-
Glycerol: 7.5 mL
-
Distilled Water: 50 mL
-
-
Acid-Alcohol Decolorizer (0.5%):
-
Hydrochloric Acid (concentrated): 0.5 mL
-
Ethanol (70%): 99.5 mL
-
-
Potassium Permanganate Counterstain (0.5%):
-
Potassium Permanganate: 0.5 g
-
Distilled Water: 100 mL
-
Procedure:
-
Deparaffinize and rehydrate tissue sections to water. For smears, heat-fix the specimen.
-
Flood the slide with the Auramine O staining solution and allow it to stain for 15 minutes.[4][6]
-
Rinse the slide thoroughly with distilled or deionized water.[4][6]
-
Decolorize with the 0.5% acid-alcohol solution for 2 minutes or until the specimen is clear.[6]
-
Rinse again with distilled or deionized water.
-
Apply the 0.5% potassium permanganate counterstain for 2 minutes.[4] Note: The timing for this step is critical; over-counterstaining can quench the fluorescence of the acid-fast organisms.[4]
-
Rinse thoroughly with distilled or deionized water and allow to air dry. Do not blot.[4][6]
-
Examine under a fluorescent microscope using appropriate filters (e.g., K530 excitation filter).[4]
Expected Results:
-
Acid-fast organisms: Bright yellow-green fluorescent rods against a dark background.[5][6]
-
Background: Dark, non-fluorescent.
Protocol 2: Truant Auramine-Rhodamine Stain
This method combines Auramine O with Rhodamine B for enhanced fluorescence.
Reagents:
-
Auramine-Rhodamine Staining Solution:
-
Auramine O: 1.5 g
-
Rhodamine B: 0.75 g
-
Glycerol: 75 mL
-
Phenol: 10 mL
-
Distilled Water: 50 mL
-
-
Acid-Alcohol Decolorizer (0.5%): (As in Protocol 1)
-
Potassium Permanganate Counterstain (0.5%): (As in Protocol 1)
Procedure:
-
Deparaffinize and rehydrate tissue sections to water. For smears, heat-fix the specimen.
-
Stain with the Auramine-Rhodamine solution for 15-20 minutes at room temperature or for 10 minutes at 37°C.
-
Rinse with distilled water.
-
Decolorize with 0.5% acid-alcohol for 2-5 minutes.
-
Rinse with distilled water.
-
Counterstain with 0.5% potassium permanganate for 2-4 minutes.
-
Rinse with distilled water and air dry.
-
Examine under a fluorescent microscope.
Expected Results:
-
Acid-fast organisms: Golden-yellow fluorescence.
-
Background: Dark.
Workflow for Auramine O Staining
Caption: Workflow for Auramine O staining of acid-fast bacteria.
Logical Relationship of Staining Components
Caption: Interaction of reagents in Auramine O staining.
Quality Control
For reliable results, it is essential to include positive and negative controls with each staining run.
-
Positive Control: A known acid-fast organism, such as M. tuberculosis H37Ra ATCC 25177, should be used to verify the staining procedure and reagent efficacy.[4]
-
Negative Control: A non-acid-fast organism, such as Escherichia coli, can be used to ensure that there is no non-specific staining.[4]
Safety Precautions
Auramine O is a toxic substance and is suspected of causing cancer.[3][5] Appropriate personal protective equipment, including gloves, a lab coat, and eye protection, should be worn when handling the dye and its solutions. All procedures should be performed in a well-ventilated area or under a fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no fluorescence of acid-fast organisms | - Staining time too short- Over-decolorization- Over-counterstaining with potassium permanganate | - Increase staining time- Reduce decolorization time- Adhere strictly to the recommended counterstaining time |
| High background fluorescence | - Incomplete decolorization- Insufficient counterstaining | - Increase decolorization time- Ensure proper application of potassium permanganate |
| False-positive results | - Presence of other acid-fast organisms or parasites | - Confirm positive results with other methods like Ziehl-Neelsen stain or culture |
Slides stained with Auramine O can be restained with the Ziehl-Neelsen or Kinyoun methods to confirm the morphology of the fluorescing organisms.[4][6] The immersion oil must be removed with xylene before restaining.[6]
References
Application Note: C.I. Basic Yellow 37 for Mycobacteria Staining
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Application of C.I. Basic Yellow 37 for Staining Mycobacteria
Introduction
This document addresses the inquiry regarding the use of this compound for the staining of Mycobacterium species. An extensive review of scientific literature and established laboratory protocols was conducted to provide detailed application notes and protocols as requested.
Findings on this compound
Our comprehensive search did not yield any established or validated protocols for the use of this compound in the specific application of staining mycobacteria. This dye is not commonly cited in the scientific literature for this purpose. The primary and widely accepted fluorescent staining methods for acid-fast bacilli, including Mycobacterium tuberculosis, utilize other fluorescent dyes.
Established Fluorescent Staining Methods for Mycobacteria
The standard and validated method for fluorescent staining of mycobacteria employs Auramine O (C.I. 41000, Basic Yellow 2), often in combination with Rhodamine B . This technique, known as the Auramine-Rhodamine stain or the Truant method, offers higher sensitivity than the traditional Ziehl-Neelsen acid-fast stain.[1][2]
Principle of Auramine O Staining
The lipophilic nature of the mycolic acid-rich cell wall of mycobacteria allows for the uptake and binding of the fluorescent dye Auramine O.[1] Once stained, the bacilli resist decolorization with acid-alcohol and can be visualized as bright yellow or golden rods against a dark background using fluorescence microscopy.[3][4] A counterstain, such as potassium permanganate, is often used to quench the background fluorescence of other cells and debris.[1][2]
Workflow for Auramine O Staining of Mycobacteria
The following diagram illustrates the general workflow for the widely accepted Auramine O staining technique.
Conclusion
While this compound is a fluorescent dye, there is no evidence in the current body of scientific literature to support its use for staining mycobacteria. Researchers and professionals seeking to perform fluorescent staining of mycobacteria should refer to established and validated protocols utilizing Auramine O or Auramine-Rhodamine stains. These methods are well-documented, and commercial kits with detailed instructions are widely available. Adherence to these proven techniques is crucial for accurate and reliable diagnostic and research outcomes.
References
Application Notes and Protocols for C.I. Basic Yellow 37 in Fixed Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Basic Yellow 37 is a cationic fluorescent dye belonging to the ketimine class. While primarily utilized in the textile industry for its vibrant yellow hue and strong staining capabilities, its fluorescent properties and affinity for acidic cellular components make it a potential tool for biological staining in fixed tissues.[1][2] As a basic dye, it is expected to bind to anionic structures within cells, such as nucleic acids and sulfated glycosaminoglycans, offering a method for visualizing the nucleus and other basophilic features. These application notes provide a detailed protocol for the use of this compound in the staining of both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.
Product Information
| Property | Value | Reference |
| C.I. Name | Basic Yellow 37 | [3] |
| C.I. Number | 41001 | [3] |
| Molecular Formula | C₂₁H₃₀ClN₃ | |
| Molecular Weight | 359.54 g/mol | |
| Molecular Structure | Ketimine Class | |
| Appearance | Yellow Powder | [2] |
| Solubility | Water Soluble | [2] |
Staining Mechanism
This compound is a cationic dye, meaning it carries a positive charge in solution. In biological tissues, numerous components are anionic (negatively charged). The fundamental principle of staining with basic dyes involves the electrostatic attraction between the positively charged dye molecules and these negatively charged tissue components.
Key anionic components in cells that are targeted by basic dyes include:
-
Nucleic Acids (DNA and RNA): The phosphate backbone of DNA and RNA is rich in negative charges, making the cell nucleus and ribosomes prime targets for basic dyes.
-
Sulfated Glycosaminoglycans (GAGs): Found in the extracellular matrix and in granules of certain cells (e.g., mast cells), these molecules are also highly anionic.
The binding of this compound to these structures results in their fluorescent labeling, allowing for visualization with a fluorescence microscope.
Experimental Protocols
Protocol 1: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for staining FFPE tissue sections with this compound.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
This compound
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in deionized water. Further dilutions (e.g., 0.01% to 0.001%) should be tested to determine the optimal concentration.
-
Apply the staining solution to the tissue sections and incubate for 5-15 minutes at room temperature. Incubation times may need to be optimized.
-
Briefly rinse the slides in deionized water to remove excess stain.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 30 seconds.
-
Immerse in 100% Ethanol: 2 changes, 1 minute each.
-
Immerse in Xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Apply a drop of aqueous mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Protocol 2: Staining of Frozen Tissues
This protocol is for the staining of fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fresh frozen sections
-
This compound
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Fixation (for fresh frozen sections):
-
Air dry the slides for 10-20 minutes.
-
Fix in 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS: 3 changes, 5 minutes each.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in deionized water. Test working dilutions from 0.01% to 0.001%.
-
Apply the staining solution to the sections for 5-10 minutes at room temperature.
-
Rinse briefly in PBS.
-
-
Mounting:
-
Mount with an aqueous mounting medium and apply a coverslip.
-
Fluorescence Microscopy
Determining Optimal Excitation and Emission Wavelengths:
As the exact excitation and emission maxima for this compound in a biological context are not well-documented, it is recommended to determine these empirically.
-
Prepare a stained slide according to the protocols above.
-
Using a fluorescence microscope with a broad-spectrum light source and a tunable monochromator or a set of standard filter cubes (e.g., DAPI, FITC, TRITC), examine the slide.
-
Begin by testing excitation wavelengths in the blue to green range (approximately 400-500 nm).
-
Observe the emission across the green to yellow-orange spectrum (approximately 500-600 nm).
-
The optimal filter set will be the one that provides the brightest signal with the lowest background.
Photobleaching:
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] Basic fluorescent dyes can be susceptible to photobleaching, which can limit imaging time.
To minimize photobleaching:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize the exposure time during image acquisition.
-
Use an anti-fade mounting medium.
-
Store stained slides in the dark and at 4°C.
Summary
This compound presents a potentially cost-effective and simple fluorescent stain for fixed tissues. Its cationic nature directs it to basophilic structures, primarily the cell nucleus. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. Due to the limited availability of detailed photophysical data, initial optimization and characterization are crucial for successful implementation.
References
Application Notes and Protocols for C.I. Basic Yellow 37 in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C.I. Basic Yellow 37 is a fluorescent dye primarily used in the textile industry.[1] Its application in biological cell staining is not well-documented. The following protocols are based on the properties of structurally similar dyes, such as Auramine O, and general principles of fluorescent microscopy.[2][3][4] These protocols should be considered as a starting point and will require significant optimization for specific cell types and applications.
Introduction
This compound, also known as C.I. 41001, is a cationic fluorescent dye with a chemical structure similar to Auramine O (C.I. 41000).[5] Cationic dyes are known to interact with negatively charged components within cells, such as nucleic acids and mitochondria, making them potential candidates for fluorescent cell staining.[6][7] These application notes provide hypothetical protocols for the use of this compound for staining both acid-fast bacteria and general mammalian cells, leveraging the established methodologies for related dyes.
Quantitative Data Summary
Due to the limited use of this compound in cell staining, specific quantitative data from peer-reviewed literature is not available. The following table provides recommended starting concentrations and incubation times based on protocols for the closely related dye, Auramine O, and general fluorescent staining techniques.[3][4][8] Optimization is critical.
| Parameter | Protocol 1: Acid-Fast Bacteria Staining (Hypothetical) | Protocol 2: General Cell Staining (Hypothetical) |
| Target Organism/Cell | Mycobacterium spp. and other acid-fast organisms | Cultured mammalian cells (live or fixed) |
| Primary Stain | 0.1% (w/v) this compound in 70% ethanol with 3% phenol | 1-10 µg/mL this compound in PBS or serum-free media |
| Incubation Time | 15-20 minutes | 15-60 minutes |
| Decolorizer | 0.5% (v/v) HCl in 70% (v/v) ethanol | Not applicable for general staining |
| Counterstain | 0.5% (w/v) Potassium Permanganate | DAPI or Hoechst for nuclear counterstaining |
| Fixation (for fixed cells) | Heat fixation | 4% Paraformaldehyde in PBS |
| Permeabilization (optional) | Not applicable | 0.1% Triton X-100 in PBS |
Experimental Protocols
Protocol 1: Staining of Acid-Fast Bacteria (Hypothetical)
This protocol is adapted from established methods for Auramine O staining of Mycobacterium tuberculosis.[2][3][9]
Materials:
-
This compound (powder)
-
Phenol crystals
-
70% Ethanol
-
Hydrochloric acid (HCl)
-
Potassium permanganate
-
Distilled water
-
Microscope slides
-
Bunsen burner or heat block
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~430-460 nm, emission ~500-550 nm)
Reagent Preparation:
-
Staining Solution (0.1% this compound):
-
Dissolve 0.1 g of this compound in 70 mL of 70% ethanol.
-
In a separate container, dissolve 3 g of phenol crystals in 30 mL of distilled water.
-
Mix the two solutions. Stir until fully dissolved and filter. Store in a dark, airtight bottle.
-
-
Decolorizing Solution (0.5% Acid-Alcohol):
-
Slowly add 0.5 mL of concentrated HCl to 70 mL of 70% ethanol.
-
Add distilled water to a final volume of 100 mL.
-
-
Counterstain (0.5% Potassium Permanganate):
-
Dissolve 0.5 g of potassium permanganate in 100 mL of distilled water.
-
Staining Procedure:
-
Prepare a smear of the bacterial sample on a clean microscope slide and allow it to air dry.
-
Heat-fix the smear by passing it through a flame 2-3 times.
-
Flood the slide with the 0.1% this compound staining solution and incubate for 15-20 minutes.
-
Rinse the slide thoroughly with distilled water.
-
Flood the slide with the 0.5% acid-alcohol decolorizing solution for 2-3 minutes.
-
Rinse again with distilled water.
-
Apply the 0.5% potassium permanganate counterstain for 1-2 minutes. This will quench the background fluorescence.
-
Wash the slide with distilled water and allow it to air dry in the dark.
-
Examine the slide under a fluorescence microscope. Acid-fast bacilli should appear as bright yellow-green fluorescent rods against a dark background.
Protocol 2: General Staining of Cultured Mammalian Cells (Hypothetical)
This protocol provides a general framework for using this compound to stain live or fixed mammalian cells.
Materials:
-
This compound (powder)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Live-Cell Staining Procedure:
-
Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Prepare a working staining solution of 1-10 µg/mL this compound in warm, serum-free medium or PBS.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells immediately on a fluorescence microscope.
Fixed-Cell Staining Procedure:
-
Culture cells on coverslips.
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) To stain intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare a working staining solution of 1-10 µg/mL this compound in PBS.
-
Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells on a fluorescence microscope.
Visualizations
Caption: General workflow for fluorescent cell staining.
Caption: Logical relationship of this compound properties to potential applications.
References
- 1. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 2. dalynn.com [dalynn.com]
- 3. med-chem.com [med-chem.com]
- 4. wp.unil.ch [wp.unil.ch]
- 5. Auramine O Dye content 85 , certified by the Biological Stain Commission 2465-27-2 [sigmaaldrich.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Preparation of Reagents for FM Microscopy | Knowledge Base [ntep.in]
- 9. biognost.com [biognost.com]
Application Notes and Protocols: C.I. Basic Yellow 37 in Combination with Other Fluorescent Probes
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation into the scientific literature and available technical data for C.I. Basic Yellow 37 (CAS No. 6358-36-7; C.I. 41001), also known by trade names such as Maxilon Brilliant Flavin 10 GFF, reveals a significant gap in its characterization as a fluorescent probe for research applications. While commercially available as a fluorescent dye for industrial purposes, particularly in the textile industry, its photophysical properties and utility in biological imaging in combination with other probes are not documented in accessible scientific publications.[1][2]
The development of detailed and reliable application notes and protocols for fluorescence microscopy and other advanced imaging techniques is contingent upon a thorough understanding of a fluorophore's spectral characteristics and performance in a biological context. Key quantitative data, including excitation and emission spectra, quantum yield, fluorescence lifetime, and molar extinction coefficient, are essential for these purposes and are currently unavailable for this compound.
Therefore, the following sections provide a foundational framework and general protocols for the characterization and potential application of a novel cationic fluorescent dye like this compound. These are intended to serve as a starting point for researchers who may have access to this dye and wish to evaluate its suitability for their specific research needs. The protocols provided are based on standard methodologies for fluorescent probe characterization and application.
Physicochemical Properties and Estimated Photophysical Data
Before utilization in any biological system, the fundamental photophysical properties of this compound would need to be determined. The table below outlines the necessary parameters and provides a template for data presentation.
| Property | Value | Measurement Conditions |
| Chemical Formula | C₂₁H₃₀ClN₃ | - |
| Molecular Weight | 359.94 g/mol | - |
| CAS Number | 6358-36-7 | - |
| Appearance | Yellow/Orange Powder | - |
| Solubility | Soluble in water and ethanol | To be determined in buffers (e.g., PBS) |
| Excitation Maximum (λex) | To be determined | e.g., PBS, pH 7.4 |
| Emission Maximum (λem) | To be determined | e.g., PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | To be determined | e.g., PBS, pH 7.4 |
| Fluorescence Quantum Yield (Φ) | To be determined | e.g., Quinine sulfate in 0.1 M H₂SO₄ as a standard |
| Fluorescence Lifetime (τ) | To be determined | e.g., Time-Correlated Single Photon Counting (TCSPC) |
| Photostability | To be determined | Continuous illumination at λex |
Potential Applications in Combination with Other Fluorescent Probes
Once the spectral properties of this compound are established, its potential for use in multi-color imaging can be assessed. As a cationic dye, it may exhibit affinity for negatively charged cellular components such as the nucleus or mitochondria.
Potential Combination Probes:
-
Nuclear Counterstaining: If this compound localizes to the cytoplasm or other organelles, it could be used in conjunction with common nuclear stains.
-
DAPI (4',6-diamidino-2-phenylindole): A blue-emitting nuclear stain.
-
Hoechst 33342: A blue-emitting, cell-permeant nuclear stain suitable for live-cell imaging.
-
-
Membrane Staining: To delineate cell boundaries.
-
Wheat Germ Agglutinin (WGA) conjugates (e.g., Alexa Fluor™ 647 WGA): For staining the plasma membrane in fixed cells.
-
CellMask™ Deep Red: A far-red emitting plasma membrane stain for live or fixed cells.
-
-
Probing for Cell Viability:
-
Propidium Iodide (PI): A red-emitting nuclear stain that is excluded from live cells and is a common marker for cell death. A combination with a putative cytoplasmic this compound could allow for the simultaneous visualization of cell morphology and viability.
-
Calcein AM: A green-emitting dye that indicates cell viability.
-
Förster Resonance Energy Transfer (FRET):
FRET is a mechanism describing energy transfer between two light-sensitive molecules. For this compound to act as a FRET donor or acceptor, its emission or absorption spectrum, respectively, must overlap with the absorption or emission spectrum of a partner probe.
-
As a FRET Donor: If this compound has a suitable emission spectrum, it could potentially be paired with a red-shifted acceptor like Cy3 or Alexa Fluor™ 555.
-
As a FRET Acceptor: If this compound has a suitable absorption spectrum, it could be paired with a blue or cyan-emitting donor, such as a Cyan Fluorescent Protein (CFP) or a blue-emitting dye like Alexa Fluor™ 405.
The Förster distance (R₀), the distance at which FRET efficiency is 50%, would need to be calculated based on the spectral properties of the dye pair to determine the feasibility of FRET.
Experimental Protocols
The following are generalized protocols that would need to be optimized for this compound.
Protocol for Characterization of Spectral Properties
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Dilute the stock solution in the buffer of interest (e.g., PBS, pH 7.4) to a concentration suitable for spectroscopic measurements (typically in the low micromolar range).
-
Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the working solution from approximately 300 nm to 600 nm to determine the absorption maximum (λ_max).
-
Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its absorption maximum and scan a range of longer wavelengths to determine the emission maximum (λ_em).
-
Quantum Yield Determination: Measure the fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical conditions. The quantum yield can be calculated using the comparative method.
-
Molar Extinction Coefficient: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient from the absorbance at λ_max for a solution of known concentration.
General Protocol for Live-Cell Staining
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture overnight.
-
Staining Solution Preparation: Dilute the this compound stock solution in a serum-free medium or imaging buffer to the desired working concentration (a titration from 100 nM to 10 µM is recommended for initial experiments).
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the staining solution and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with warm imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission spectra.
General Protocol for Fixed-Cell Staining and Counterstaining
-
Cell Culture and Fixation: Plate cells on coverslips. Once at the desired confluency, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining with this compound: Incubate the fixed and permeabilized cells with the this compound staining solution for 30-60 minutes.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with a solution of a second fluorescent probe (e.g., DAPI for nuclear staining) according to the manufacturer's protocol.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image.
Visualizations
The following diagrams illustrate the general workflows and concepts discussed.
Caption: Workflow for the characterization and application of a novel fluorescent dye.
Caption: Conceptual diagrams for FRET and multi-color imaging.
References
Application Notes and Protocols for Fungal Cell Wall Staining with C.I. Basic Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for cell viability, morphogenesis, and pathogenesis.[1] Its unique composition, primarily consisting of chitin, glucans, and mannoproteins, which are absent in mammalian cells, makes it an excellent target for antifungal therapies and diagnostic approaches.[1][2][3][4] Fluorescent microscopy is a powerful tool for visualizing fungal structures and host-pathogen interactions. While established stains like Calcofluor White are widely used, the exploration of novel fluorescent dyes is critical for advancing research.
C.I. Basic Yellow 37 is a water-soluble, cationic dye with fluorescent properties.[5][6][7] Although traditionally used in the textile industry, its characteristics suggest a potential application in biological staining.[5] These notes provide a hypothetical framework for the application of this compound for staining fungal cell walls, based on the known principles of mycology and fluorescence microscopy.
Principle of Staining
Basic dyes are cationic and carry a positive charge. They bind to anionic (negatively charged) components within cells. The fungal cell wall, rich in polysaccharides like glucans and chitin, presents numerous hydroxyl groups that can be deprotonated, creating a net negative charge.[2][3][4] It is hypothesized that this compound, as a cationic dye, electrostatically interacts with these anionic sites on the fungal cell wall polysaccharides. Upon binding, the dye's fluorescence is enhanced, allowing for the visualization of the cell wall under a fluorescence microscope.
Physico-Chemical Properties of this compound
A summary of the relevant properties of this compound is presented in the table below.
| Property | Value/Description | Reference |
| C.I. Name | Basic Yellow 37 | [6] |
| CAS Number | 6358-36-7 | [6] |
| Molecular Formula | C₂₁H₃₀ClN₃ | [6] |
| Molecular Weight | 359.54 g/mol | [6] |
| Appearance | Fine yellow powder | [5] |
| Solubility | Soluble in water | [5] |
| Classification | Basic Dye, Fluorescent Dye | [5][7] |
Hypothetical Fluorescence Properties
| Parameter | Estimated Wavelength (nm) |
| Excitation Maximum (λex) | ~450 - 480 nm (Blue light) |
| Emission Maximum (λem) | ~520 - 550 nm (Green-Yellow light) |
Experimental Protocols
I. Preparation of Staining Solution
Materials:
-
This compound powder (CAS 6358-36-7)
-
Distilled or deionized water
-
10% Potassium Hydroxide (KOH) (optional, for clearing)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound powder and dissolve it in 10 mL of distilled water. Mix thoroughly until fully dissolved. Store the stock solution in a dark bottle at 4°C.
-
Working Solution (10-50 µg/mL): Dilute the stock solution in PBS to the desired final concentration. For initial trials, a concentration range of 10-50 µg/mL is recommended. This working solution should be prepared fresh before each experiment.
II. Staining Protocol for Fungal Cultures (e.g., Saccharomyces cerevisiae, Candida albicans)
This protocol outlines the steps for staining yeast cells grown in liquid culture.
Caption: Workflow for staining fungal cultures with this compound.
Procedure:
-
Cell Harvesting: Grow fungal cells in an appropriate liquid medium to the desired growth phase. Centrifuge the culture at 3000 x g for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile PBS (pH 7.4) to remove residual media components.
-
Staining: Resuspend the cell pellet in the this compound working solution.
-
Incubation: Incubate the cell suspension for 15-30 minutes at room temperature, protected from light.
-
Final Wash (Optional): To reduce background fluorescence, centrifuge the stained cells, remove the supernatant, and resuspend in fresh PBS.
-
Microscopy: Place a small drop of the stained cell suspension onto a clean microscope slide, cover with a coverslip, and observe using a fluorescence microscope equipped with appropriate filters (e.g., a blue excitation filter set).
III. Staining Protocol for Fungal Elements in Tissue Samples
This protocol is adapted for visualizing fungi in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for staining fungi in tissue sections.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Flood the tissue section with the this compound working solution and incubate for 20-30 minutes in a humid chamber, protected from light.
-
Rinsing: Gently rinse the slide with distilled water to remove excess stain.
-
Counterstaining (Optional): A counterstain can be used to visualize host cell nuclei or reduce background fluorescence. Compatibility with other stains would need to be determined experimentally.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Microscopy: Observe under a fluorescence microscope.
Data Presentation and Expected Results
Quantitative analysis is crucial for validating the utility of a new stain. The following table provides a template for comparing the performance of this compound with an established fungal stain like Calcofluor White. This table is for illustrative purposes and requires experimental data for completion.
| Parameter | This compound | Calcofluor White |
| Optimal Concentration | To be determined | 25 µg/mL |
| Incubation Time | To be determined | 5-15 minutes |
| Fluorescence Intensity (Arbitrary Units) | To be determined | To be determined |
| Signal-to-Noise Ratio | To be determined | To be determined |
| Photostability | To be determined | Moderate |
| Specificity for Fungal Wall | To be determined | High (Binds Chitin) |
| Suitability for Live-Cell Imaging | To be determined | Yes |
Applications in Research and Drug Development
If validated, this compound could be a valuable tool for:
-
Rapid detection and morphological analysis of fungi in clinical and environmental samples.
-
High-throughput screening of antifungal compounds that disrupt cell wall integrity. A change in staining pattern or intensity could indicate drug efficacy.
-
Studying host-pathogen interactions by visualizing fungal elements within host tissues or cells.
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Investigating fungal biofilm formation , where changes in the extracellular matrix could be monitored.
Limitations and Considerations
-
Lack of Specific Data: The protocols and properties described here are hypothetical and require rigorous experimental validation.
-
Specificity: As a basic dye, this compound may exhibit non-specific binding to other anionic structures in cells, such as nucleic acids, potentially leading to background fluorescence.
-
Toxicity: The cytotoxicity of this compound for fungal cells is unknown. Viability assays should be conducted to determine its suitability for live-cell imaging.
-
Photostability: The photostability of the dye under prolonged exposure to excitation light needs to be characterized to avoid signal loss during imaging.
Conclusion
This compound presents an unexplored potential as a fluorescent stain for fungal cell walls. Its properties as a water-soluble, cationic, and fluorescent molecule are promising. The application notes and protocols provided herein offer a foundational starting point for researchers to investigate its efficacy. Further research is essential to determine its precise staining mechanism, optimal protocols, and quantitative performance in comparison to existing fungal stains.
References
- 1. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 3. byjus.com [byjus.com]
- 4. nuvedo.com [nuvedo.com]
- 5. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: C.I. Basic Yellow 37 in Microbiology Research
Introduction
C.I. Basic Yellow 37 is a cationic dye belonging to the ketimine class. While information on its specific applications in microbiology research is not extensively documented in publicly available scientific literature, its properties as a basic, fluorescent dye suggest potential utility in various microbiological techniques. Basic dyes, carrying a positive charge, readily bind to negatively charged components of microbial cells, such as nucleic acids and the cell wall, making them effective for staining. This document provides a generalized framework for the potential applications of this compound in microbiology, drawing parallels from established uses of other basic and fluorescent dyes. The protocols provided are general and would require optimization for specific microbial species and experimental goals.
Potential Applications in Microbiology
Based on the characteristics of basic and fluorescent dyes, this compound could potentially be used for:
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Simple Staining: As a basic dye, it can be used for simple staining procedures to visualize microbial cell morphology, size, and arrangement under a microscope.
-
Fluorescence Microscopy: If this compound possesses suitable fluorescence properties (excitation and emission spectra), it could be employed as a fluorescent stain for visualizing bacteria and other microorganisms. This is analogous to other fluorescent dyes used for bacterial detection.[1][2]
-
Antimicrobial Activity Screening: Some dyes exhibit antimicrobial properties. The chemical structure of this compound could be investigated for potential inhibitory effects on microbial growth.
-
Biosorption and Decolorization Studies: Research has indicated that some microorganisms can decolorize or adsorb dyes.[3][4][5][6][7] this compound could serve as a model compound in studies aimed at identifying and characterizing microbes with bioremediation potential.
Experimental Protocols
The following are generalized protocols that can be adapted for evaluating the utility of this compound in microbiology research.
Protocol for Simple Staining of Bacteria
This protocol outlines a basic procedure for staining bacterial cells to observe their morphology.
Materials:
-
This compound solution (e.g., 0.1% w/v in distilled water)
-
Bacterial culture (broth or agar)
-
Microscope slides
-
Inoculating loop or sterile toothpick
-
Bunsen burner or heat block
-
Staining rack
-
Wash bottle with distilled water
-
Bibulous paper
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation:
-
Place a small drop of distilled water on a clean microscope slide.
-
Aseptically transfer a small amount of bacterial culture to the drop of water and mix to create a thin, even suspension.
-
If using a broth culture, place a loopful of the culture directly on the slide without adding water.
-
Spread the suspension over a small area of the slide.
-
-
Air Drying: Allow the smear to air dry completely.
-
Heat Fixing: Briefly pass the slide (smear side up) through the flame of a Bunsen burner three to four times.[8] This adheres the bacteria to the slide. Alternatively, place the slide on a heat block at 60°C for 10 minutes.
-
Staining:
-
Place the heat-fixed slide on a staining rack.
-
Flood the smear with the this compound solution and let it sit for 1-2 minutes.
-
-
Rinsing: Gently rinse the slide with a slow stream of distilled water to remove excess stain.
-
Blotting: Carefully blot the slide dry using bibulous paper. Do not rub the smear.
-
Microscopic Examination: Place a drop of immersion oil on the stained smear and observe under the oil immersion objective of a microscope.
Protocol for Evaluating Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound stock solution (sterile)
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plate
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without dye), and well 12 as a negative control (medium only).
-
-
Inoculation: Add 10 µL of the prepared inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation
Quantitative data from experiments should be organized into clear tables for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Gram Stain | This compound MIC (µg/mL) |
| Escherichia coli | Gram-Negative | >128 |
| Staphylococcus aureus | Gram-Positive | 64 |
| Pseudomonas aeruginosa | Gram-Negative | >128 |
| Candida albicans | N/A (Fungus) | 32 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening a novel fluorescent dye like this compound for its applicability in microbiological staining.
Caption: Workflow for evaluating a new fluorescent dye in microbiology.
Conclusion
While direct applications of this compound in microbiology research are not well-documented, its properties as a basic dye suggest its potential as a simple stain. Its fluorescent characteristics, if present and suitable, could open avenues for its use in fluorescence microscopy. The provided generalized protocols and workflow offer a starting point for researchers interested in exploring the utility of this and other novel dyes in their microbiological studies. Further research is necessary to determine the specific staining efficacy, fluorescence spectra, and potential antimicrobial properties of this compound.
References
- 1. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Enzymes and Their Role in Decolorization of Azo Dyes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Differential Staining Techniques – Microbiology: A Laboratory Experience [milnepublishing.geneseo.edu]
Troubleshooting & Optimization
Troubleshooting weak fluorescence with C.I. Basic yellow 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak fluorescence with C.I. Basic Yellow 37 (also known as Pyranine or HPTS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal with this compound is significantly weaker than expected. What are the common causes?
A1: Weak fluorescence with this compound can stem from several factors, primarily related to the chemical environment and experimental setup. The most common culprits include:
-
Incorrect pH: The fluorescence of this compound is highly pH-dependent. Its fluorescence intensity is significantly lower in acidic conditions.
-
Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield.
-
Presence of Quenching Agents: Certain molecules in your sample or buffer can quench the fluorescence.
-
Inappropriate Concentration: Both excessively high and low concentrations of the dye can lead to a weaker-than-expected signal.
-
Photobleaching: Overexposure to the excitation light source can irreversibly destroy the fluorophore.
-
Instrument Settings: Incorrect settings on your fluorescence reader or microscope can lead to poor signal detection.
Q2: How does pH affect the fluorescence of this compound, and what is the optimal pH range?
A2: this compound is a pH-sensitive fluorophore with a pKa of approximately 7.2 to 7.8 in aqueous solutions.[1][2] Its fluorescence emission intensity, when excited at around 450 nm, increases significantly as the pH rises from acidic to alkaline. For optimal fluorescence intensity, it is recommended to work in a pH range of 7.5 to 8.5.[1] Below its pKa, the dye exists in a protonated form which has a different excitation spectrum and lower fluorescence intensity at the typical emission wavelength of ~510 nm.
Below is a table summarizing the pH-dependent fluorescence properties of this compound (Pyranine).
| pH | Relative Fluorescence Intensity (Excitation at ~450 nm) | Predominant Species |
| < 6.0 | Low | Protonated (ROH) |
| 6.0 - 7.0 | Moderate | Mixture of Protonated (ROH) and Deprotonated (RO⁻) |
| 7.0 - 8.0 | High | Deprotonated (RO⁻) |
| > 8.0 | Very High (plateaus) | Deprotonated (RO⁻) |
Data is illustrative and based on typical performance. Actual values may vary based on experimental conditions.
Q3: Can the solvent I use affect the fluorescence intensity?
A3: Yes, solvent polarity can significantly impact the fluorescence quantum yield of this compound. Generally, polar protic solvents like water tend to result in a high quantum yield. In less polar or aprotic solvents, the fluorescence properties, including the emission maximum and quantum yield, can change. For instance, in methanol, which is a less effective proton acceptor than water, the excited-state proton transfer (ESPT) is less efficient, leading to a different fluorescence decay profile.[3][4]
Here is a summary of the effect of solvent on the fluorescence properties of Pyranine.
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) in ns |
| Water (basic) | ~80 | ~1.0 | ~5.4 (for the deprotonated form) |
| Methanol | 32.7 | Lower than water | ~5.4 (for the protonated form, as ESPT is inhibited)[3][4] |
| Ethanol | 24.5 | Variable | - |
| DMSO | 46.7 | Variable | - |
Note: Quantitative data for all solvents is not consistently available in the literature. The trend is that polar, protic environments that can accept a proton from the excited state generally lead to the characteristic strong fluorescence.
Q4: I suspect something in my sample is quenching the fluorescence. What are common quenchers for this compound?
A4: Fluorescence quenching occurs when a molecule (the quencher) deactivates the excited state of the fluorophore. Common quenchers for this compound, particularly in biological assays, include:
-
Amino Acids: Certain amino acids, such as tryptophan and nicotinic acid, have been shown to be moderate to strong quenchers of pyranine fluorescence.[5][6][7] Phenylalanine is a weaker quencher.[5][6][7] The quenching mechanism often involves the formation of a hydrogen-bonding complex.[5][6]
-
Heavy Atoms and Ions: Heavy atoms and certain transition metal ions can induce quenching. For example, this compound's fluorescence is sensitive to Cu+ ions.[8]
-
Other Buffer Components: High concentrations of certain buffer components or other molecules in your assay could potentially act as quenchers. It is always advisable to test the fluorescence of the dye in your specific buffer system.
Q5: What is concentration quenching and how can I avoid it?
A5: Concentration quenching, also known as the inner filter effect, can occur at high concentrations of the fluorophore. At high concentrations, the dye molecules can absorb the emitted fluorescence from neighboring dye molecules, leading to a decrease in the overall measured signal. While this compound has a large Stokes shift which reduces self-quenching, at very high concentrations, the inner filter effect can still be a factor. To avoid this, it is important to work within an optimal concentration range. A concentration titration experiment is recommended to determine the linear range of fluorescence for your specific instrument and experimental setup. For many applications, a concentration in the micromolar range is appropriate.[5]
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Experiment
Objective: To determine the optimal pH for this compound fluorescence in your experimental buffer.
Materials:
-
This compound stock solution (e.g., 1 mM in water)
-
Your experimental buffer system
-
A series of buffers with pH values ranging from 5.0 to 9.0
-
Fluorometer or microplate reader
-
pH meter
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in each of the different pH buffers to a final concentration within your expected experimental range (e.g., 10 µM).
-
Transfer the solutions to a suitable container for your instrument (e.g., cuvette or microplate).
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for the deprotonated form (e.g., Ex: 450 nm, Em: 510 nm).
-
Plot the fluorescence intensity as a function of pH.
-
The pH at which the fluorescence intensity is maximal and stable is the optimal pH for your experiment.
Protocol 2: Screening for Quenching Agents in Your Sample
Objective: To determine if components of your biological sample or buffer are quenching the fluorescence of this compound.
Materials:
-
This compound solution at the optimal concentration and pH (determined from Protocol 1).
-
Your experimental buffer.
-
Individual components of your sample or buffer to be tested (e.g., specific media components, drugs, or proteins).
-
Fluorometer or microplate reader.
Methodology:
-
Prepare a baseline sample containing this compound in your optimized buffer.
-
Prepare a series of test samples by adding each potential quenching agent individually to the baseline solution. Ensure the final concentration of the dye and the pH remain constant across all samples.
-
Include a control sample with no added potential quencher.
-
Measure the fluorescence intensity of all samples.
-
A significant decrease in fluorescence intensity in a test sample compared to the control indicates that the added component is a quencher.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Weak Fluorescence
The following diagram illustrates a logical workflow for troubleshooting weak fluorescence signals from this compound.
Signaling Pathway: Monitoring P-glycoprotein Activity in Drug Discovery
This compound can be used to indirectly monitor the activity of efflux pumps like P-glycoprotein (P-gp), an ABC transporter that is a key player in multidrug resistance in cancer. P-gp actively transports protons, and its activity can lead to changes in intracellular pH (pHi). By loading cells with this compound, changes in pHi due to P-gp activity can be monitored, providing a method to screen for P-gp inhibitors.
The diagram below illustrates this concept.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 8. The White Lab Publishes a New Method to Identify pH-dependent Cell Process Pathways | News | Department of Chemistry & Biochemistry | University of Notre Dame [chemistry.nd.edu]
How to reduce background noise with C.I. Basic yellow 37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize experiments using C.I. Basic Yellow 37.
Getting Started with this compound
This compound (C.I. 41001) is a cationic, fluorescent dye.[1] While extensively used in the textile industry, its application in life sciences research is not as well-documented.[2] Its cationic nature means it can bind non-specifically to negatively charged molecules in cells, such as nucleic acids and certain proteins, which can be a significant source of background noise. Therefore, empirical optimization of staining protocols is critical for achieving a high signal-to-noise ratio.
Chemical Properties of this compound
| Property | Value |
| C.I. Name | Basic Yellow 37 |
| C.I. Number | 41001 |
| CAS Number | 6358-36-7 |
| Molecular Formula | C₂₁H₃₀ClN₃ |
| Molecular Weight | 359.54 g/mol |
| Classification | Ketimine, Basic (Cationic) Dye |
[Source: World dye variety]
FAQs: Troubleshooting High Background Noise
Q1: Why is my background signal a bright, diffuse haze across the entire sample?
This is the most common issue with cationic dyes and is often due to non-specific electrostatic interactions.
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the dye concentration. Start with a very low concentration (e.g., 0.1 µM) and increase it incrementally to find the optimal balance between signal and background. |
| Non-Specific Binding | Increase the ionic strength of the washing buffer (e.g., by increasing NaCl concentration in PBS) to disrupt weak electrostatic binding. |
| Inadequate Washing | Increase the number and duration of washing steps after dye incubation to more effectively remove unbound dye molecules.[3] |
| Suboptimal pH | The binding characteristics of cationic dyes can be pH-dependent. Experiment with buffers at different pH values (e.g., pH 6.0, 7.4, 8.0) to find one that minimizes non-specific binding. |
Q2: I'm observing bright, punctate speckles or aggregates in my image. What are they?
This is likely due to the dye precipitating out of solution or forming aggregates that bind non-specifically to the sample.
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Dye Aggregation | Prepare a fresh stock solution of the dye. Before use, centrifuge the diluted dye solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant for staining.[4] |
| Contaminants on Glassware/Plasticware | Ensure all slides, coverslips, and incubation chambers are meticulously clean. Rinsing with high-purity water or ethanol can help remove residues.[3] |
| Interaction with Mounting Medium | Some mounting media can cause dyes to precipitate. Test different mounting media, including those with anti-fade reagents. |
Q3: My signal is weak, but the background is still high. What should I do?
This indicates a poor signal-to-noise ratio. The goal is to enhance the specific signal while simultaneously quenching the background.
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Suboptimal Staining Conditions | Optimize incubation time and temperature. Sometimes a longer incubation at a lower temperature (e.g., 4°C overnight) with a lower dye concentration can improve specificity.[4] |
| Tissue Autofluorescence | Some tissues have endogenous molecules that fluoresce.[5] Before staining, you can perform a photobleaching step or use a commercial autofluorescence quenching reagent.[5] |
| Incorrect Imaging Settings | Ensure your microscope's excitation and emission filters are appropriate for the dye. Since the exact spectra for this compound are not widely published, you may need to determine them empirically. Also, optimize camera gain and exposure time to maximize signal without saturating the detector with background. |
| Non-Specific Antibody Binding (if used) | If using in conjunction with antibodies, ensure you have an adequate blocking step (e.g., with BSA or serum) and that your antibody concentrations are optimized.[6] |
Experimental Protocols
Protocol 1: Hypothetical Protocol for Staining Fixed Cells
This is a starting-point protocol that will require optimization.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining:
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Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) in PBS.
-
Incubate coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash cells three to five times with PBS containing 0.05% Tween 20 for 5 minutes each. Consider testing washes with increased salt concentration (e.g., PBS + 150 mM NaCl).[3]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Protocol 2: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a Dilute Solution: Prepare a dilute solution of this compound in your experimental buffer (e.g., PBS).
-
Use a Spectrofluorometer:
-
Place the solution in a cuvette.
-
To find the excitation peak: Set the emission wavelength to an estimated value (e.g., 520 nm, in the green-yellow range) and scan a range of excitation wavelengths (e.g., 350-500 nm). The peak of this scan is the optimal excitation wavelength.
-
To find the emission peak: Set the excitation to the optimal wavelength you just determined and scan a range of emission wavelengths (e.g., 480-650 nm). The peak of this scan is the optimal emission wavelength.
-
-
Microscope Filter Selection: Based on the determined peaks, choose the microscope filter set that most closely matches these wavelengths.
Visual Guides
Caption: Troubleshooting workflow for high background noise.
Caption: Experimental workflow for staining with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 3. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 4. youtube.com [youtube.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
C.I. Basic yellow 37 photobleaching issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using C.I. Basic Yellow 37 in research applications. The information is tailored for researchers, scientists, and drug development professionals to help mitigate photobleaching and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cationic dye belonging to the ketimine class.[1] It is primarily used in the textile industry for its strong staining properties and bright yellow color.[2] While it is classified as a fluorescent dye, detailed photophysical data for its use in research applications such as fluorescence microscopy are not extensively documented in scientific literature.[3][4]
Q2: What is photobleaching and why is it a concern?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence upon exposure to light.[5] This is a significant concern in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, complicate quantitative analysis, and potentially introduce artifacts in the imaging data.[6] The process often involves the interaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye molecule.
Q3: What are the primary factors that contribute to the photobleaching of this compound?
A3: While specific data for this compound is limited, the primary factors contributing to the photobleaching of fluorescent dyes, in general, are:
-
High-intensity excitation light: Higher light intensity increases the rate at which the dye molecules are excited, accelerating photobleaching.
-
Prolonged exposure to light: The longer the sample is illuminated, the more likely the dye molecules are to be photodegraded.
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Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores.
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Environmental factors: The pH, viscosity, and chemical composition of the mounting medium can influence the photostability of a dye.[7][8]
Q4: How can I minimize photobleaching when using this compound?
A4: To minimize photobleaching, a combination of strategies should be employed:
-
Optimize imaging parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a sufficient signal-to-noise ratio.
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Use antifade reagents: Incorporate commercially available or self-prepared antifade reagents into your mounting medium.
-
Choose appropriate filters: Use high-quality bandpass filters to ensure that only the required excitation wavelengths reach the sample.
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Limit sample exposure: Minimize the time the sample is exposed to light by only illuminating the area of interest and using the microscope's shutter to block the light path when not acquiring images.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescent signal during imaging | High excitation light intensity | Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the excitation light.[6][9] |
| Prolonged exposure time | Decrease the image acquisition time. For time-lapse experiments, increase the interval between acquisitions. | |
| Oxygen-mediated photodamage | Use a mounting medium containing an antifade reagent to scavenge reactive oxygen species.[9] For live-cell imaging, consider using an oxygen scavenging system. | |
| Weak initial fluorescent signal | Suboptimal filter set | Ensure that the excitation and emission filters are appropriate for the spectral characteristics of this compound. (Note: Specific excitation and emission maxima for research applications are not well-documented). |
| Low dye concentration | Optimize the staining concentration of this compound. Perform a concentration titration to find the optimal balance between signal intensity and background. | |
| Inconsistent fluorescence intensity across the sample | Uneven illumination | Ensure the microscope's illumination is properly aligned (e.g., Köhler illumination). |
| Differential photobleaching | Image a new field of view for each acquisition to avoid repeated exposure of the same area.[10] |
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| C.I. Name | Basic Yellow 37 |
| CAS Number | 6358-36-7 |
| Molecular Formula | C₂₁H₃₀ClN₃ |
| Molecular Weight | 359.54 g/mol [1] |
| Molecular Structure Class | Ketimine[1] |
| Excitation Maximum | Not well-documented for microscopy |
| Emission Maximum | Not well-documented for microscopy |
| Quantum Yield | Not well-documented |
| Photostability | Not well-documented; expected to be susceptible to photobleaching |
Table 2: Common Antifade Reagents for Fluorescence Microscopy
| Antifade Reagent | Typical Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% | Highly effective for many fluorophores. | Can be toxic and may reduce the initial fluorescence intensity of some dyes.[9] Can react with cyanine dyes.[9] |
| n-Propyl gallate (NPG) | 2% - 4% | Less toxic than PPD and effective for many common dyes.[3][9] | Can be difficult to dissolve and may have anti-apoptotic effects in live cells.[9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1% - 2.5% | Less toxic and a good general-purpose antifade agent.[9] | Generally less effective than PPD.[9] |
| Trolox | 2 mM | Water-soluble vitamin E analog, suitable for live-cell imaging. | May not be as effective as other agents for all dyes. |
| Vectashield® | Commercial Formulation | Widely used and effective for a broad range of fluorophores.[11] | Proprietary formulation; can cause some initial quenching of fluorescence.[11] |
| ProLong® Gold/Diamond | Commercial Formulation | Provides high photostability and allows for long-term sample storage. | Requires a curing time before imaging. |
Experimental Protocols
Protocol for Quantifying Photobleaching of this compound
This protocol provides a general method for assessing the photostability of this compound under specific experimental conditions.
Objective: To determine the rate of photobleaching of this compound by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
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This compound staining solution
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Specimen (e.g., fixed cells, tissue section)
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Fluorescence microscope with a suitable filter set and a digital camera
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Mounting medium (with and without antifade reagent for comparison)
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Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
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Prepare your biological sample and stain with this compound according to your established protocol.
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Mount the sample on a microscope slide using a mounting medium. For comparison, prepare identical samples with and without an antifade reagent.
-
-
Microscope Setup:
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Turn on the fluorescence microscope and allow the light source to stabilize.
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Select an appropriate objective lens (e.g., 40x or 60x).
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Choose a filter set that provides the brightest signal for this compound.
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Set the camera parameters (exposure time, gain) to achieve a good initial signal without saturating the detector.
-
-
Image Acquisition:
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Locate a representative area of the sample.
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Set up a time-lapse acquisition with continuous illumination.
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Acquire images at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
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Open the time-lapse image series in image analysis software.
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Select a region of interest (ROI) within the stained structure.
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Measure the mean fluorescence intensity within the ROI for each time point.
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Select a background ROI in an unstained area and measure its mean intensity at each time point.
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Subtract the background intensity from the signal intensity for each time point.
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Normalize the background-corrected intensity values to the initial intensity (at time = 0).
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Plot the normalized fluorescence intensity as a function of time.
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Fit the data to an exponential decay curve to determine the photobleaching rate constant and the half-life (the time at which the fluorescence intensity is reduced to 50% of its initial value).
-
Visualizations
Caption: General mechanism of photobleaching.
Caption: Troubleshooting workflow for photobleaching.
Caption: Decision pathway for photobleaching prevention.
References
- 1. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. Methods and Tips [bio.umass.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 8. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C.I. Basic Yellow 37 Staining for Confocal Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols for C.I. Basic Yellow 37 in confocal microscopy applications.
Troubleshooting Guide
Problem: Weak or No Fluorescent Signal
Q: I am not observing any signal, or the signal is very faint from my sample stained with this compound. What are the possible causes and solutions?
A: Weak or no signal is a common issue in fluorescence microscopy. Here are several potential causes and corresponding troubleshooting steps:
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Inadequate Dye Concentration: The concentration of this compound may be too low.
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Insufficient Incubation Time: The dye may not have had enough time to effectively stain the target structures.
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Solution: Increase the incubation time. A time-course experiment can help identify the ideal incubation period.
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Photobleaching: The fluorescent signal may have been destroyed by excessive exposure to the excitation light.
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Low Target Abundance: The cellular structure you are targeting may not be abundant in your sample.
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Solution: Use a positive control where the target is known to be highly expressed to validate your staining protocol.[1]
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Problem: High Background Fluorescence
Q: My images have a high background, which is obscuring the specific signal. How can I reduce the background fluorescence?
A: High background can significantly reduce the signal-to-noise ratio of your images. Consider the following to address this issue:
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Excessive Dye Concentration: Using too much dye is a common cause of high background.
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Inadequate Washing: Insufficient washing after staining can leave residual dye in the background.
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Solution: Increase the number and/or duration of the washing steps after incubation with the dye.[2]
-
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background.
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Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing if your confocal software supports it, or choose a dye with a different excitation/emission profile if possible.
-
-
Non-specific Binding: The dye may be binding non-specifically to various cellular components.
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Solution: Optimize the staining buffer by adjusting the pH or adding blocking agents, although this is more common for antibody-based staining.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for this compound?
A1: As there are no established protocols for this compound in confocal microscopy, a good starting point is to perform a concentration gradient. We recommend starting with a range from 1 µM to 20 µM and optimizing based on your specific cell type and desired staining intensity versus background.
Q2: Is this compound suitable for live-cell imaging?
A2: Many basic dyes can be toxic to cells at higher concentrations or with prolonged exposure. It is crucial to assess the cytotoxicity of this compound for your specific cell line.
-
Recommendation: Start with the lowest effective concentration and shortest possible incubation time. Monitor cell health and morphology throughout the experiment. Reduce laser power and exposure time to minimize phototoxicity.[7][8][9]
Q3: How can I minimize phototoxicity during live-cell imaging with this compound?
A3: Phototoxicity is a major concern in live-cell imaging. To minimize it:
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Use the lowest possible laser power that still provides a detectable signal.
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Keep exposure times as short as possible.
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Use a sensitive detector to maximize signal capture with less light.
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Image less frequently if your experiment allows for it.
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Use a live-cell imaging buffer to maintain cell health during the experiment.[7][9]
Q4: What are the spectral properties of this compound?
Data Presentation
Table 1: Inferred Spectral Properties of this compound (based on Auramine O)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~430 - 460 | [3] |
| Emission Maximum | ~500 - 550 | [3] |
Table 2: Recommended Confocal Microscope Settings (Initial Setup)
| Parameter | Recommended Setting |
| Excitation Laser | 445 nm or 458 nm |
| Emission Filter | 500 - 550 nm bandpass |
| Pinhole | 1 Airy Unit (for optimal resolution) |
| Laser Power | Start at a low setting (e.g., 1-5%) and increase as needed |
| Detector Gain | Adjust to achieve a good signal without saturation |
Experimental Protocols
General Staining Protocol for Fixed Cells
This protocol is a general guideline and should be optimized for your specific application.
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Cell Culture and Fixation:
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Culture cells on coverslips to an appropriate confluency.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. Start with a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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-
Mounting:
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Mount the coverslips onto microscope slides using a mounting medium, preferably one containing an anti-fade reagent.
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Seal the coverslip and allow the mounting medium to cure.
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-
Imaging:
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Image the samples using a confocal microscope with settings optimized for the inferred spectral properties of this compound (Excitation: ~445/458 nm, Emission: 500-550 nm).
-
Visualizations
Caption: A general experimental workflow for staining fixed cells with this compound.
Caption: A troubleshooting decision tree for common this compound staining issues.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Spectrum [Auramine O] | AAT Bioquest [aatbio.com]
- 4. [Spectral and photometric characteristics of different batches of auramine O (OO)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. reprocell.com [reprocell.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. worlddyevariety.com [worlddyevariety.com]
Non-specific binding of C.I. Basic yellow 37 and how to block it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of C.I. Basic Yellow 37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cationic dye belonging to the ketimine class. It is characterized by its bright yellow fluorescence and is primarily used in the textile industry for its strong staining properties.[1] In a research context, its fluorescent properties make it a potential tool for various imaging and labeling applications. However, its utility can be hampered by non-specific binding.
Q2: What causes the non-specific binding of this compound?
The non-specific binding of this compound, a cationic (positively charged) dye, is primarily driven by electrostatic interactions with negatively charged molecules and structures within cells and tissues. These can include:
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Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is negatively charged.
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Acidic Proteins: Proteins with a high proportion of acidic amino acids (e.g., aspartic acid, glutamic acid) carry a net negative charge.
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Cell Membranes: The outer leaflet of the plasma membrane is rich in negatively charged sialic acid residues.
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Extracellular Matrix (ECM): Components of the ECM, such as proteoglycans, are highly negatively charged.
Hydrophobic interactions can also contribute to non-specific binding, where the dye adsorbs to nonpolar regions of proteins or lipids.[2]
Q3: How can I recognize non-specific binding in my experiments?
Non-specific binding of this compound typically manifests as:
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High background fluorescence: The entire field of view exhibits a diffuse, bright yellow signal, obscuring the specific signal of interest.[3][4]
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Incorrect subcellular localization: The dye accumulates in cellular compartments where the target molecule is not expected to be found, such as the nucleus or lysosomes, due to charge-based attraction.
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Staining of non-target structures: The dye may visibly stain the extracellular matrix or other acellular components.
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Inconsistent staining patterns: High variability in staining intensity and distribution is observed across different samples or even within the same sample.
Troubleshooting Guides
Issue: High Background Fluorescence
High background fluorescence is a common issue when using cationic dyes like this compound. The following steps can help to mitigate this problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background fluorescence.
1. Optimize Dye Concentration:
-
Problem: Using too high a concentration of this compound can lead to excess dye that binds non-specifically.
-
Solution: Perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background.
| Parameter | Recommendation |
| Starting Concentration | 1 µM |
| Titration Range | 0.1 µM - 10 µM |
| Incubation Time | 15-30 minutes |
2. Increase Washing Steps:
-
Problem: Insufficient washing may not remove all unbound or loosely bound dye molecules.
-
Solution: Increase the number and duration of washing steps after dye incubation.
| Washing Protocol | Standard | Enhanced |
| Number of Washes | 3 | 5 |
| Duration per Wash | 5 minutes | 10 minutes |
| Wash Buffer | PBS or HBSS | PBS with 0.05% Tween-20 |
3. Implement a Blocking Step:
-
Problem: Negatively charged sites on cells and tissues are readily available for non-specific binding by the cationic dye.
-
Solution: Pre-incubate the sample with a blocking agent to neutralize or occupy these non-specific binding sites before adding this compound.
Issue: Non-Specific Binding to Cellular Components
Even with optimized concentration and washing, this compound may still exhibit non-specific binding to certain cellular structures. The choice of blocking agent is crucial for preventing this.
Blocking Agent Selection Guide
| Blocking Agent | Mechanism of Action | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Occupies non-specific hydrophobic and ionic binding sites.[5] | 1-5% (w/v) in PBS | Readily available, relatively inexpensive. | Can sometimes be a source of background if not high purity. |
| Normal Goat Serum (or other species) | Contains antibodies and other proteins that block non-specific sites.[6] | 5-10% (v/v) in PBS | Very effective for blocking non-specific antibody binding, can also reduce dye binding. | More expensive, species-specific considerations. |
| Casein-based Blockers | Similar to BSA, blocks hydrophobic and ionic interactions.[5] | 0.5-1% (w/v) in PBS | Often more effective than BSA for reducing certain types of background. | Can contain biotin, which may interfere with avidin-biotin detection systems. |
| Commercial Blocking Buffers | Proprietary formulations, often protein-free, designed to block a wide range of non-specific interactions. | Varies by manufacturer | High efficiency, consistent performance. | Higher cost. |
Experimental Protocols
Protocol 1: General Staining Protocol with Blocking
This protocol provides a general workflow for staining cells or tissue sections with this compound, incorporating a blocking step to minimize non-specific binding.
Experimental Workflow
Caption: A standard experimental workflow for staining with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
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Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Working Staining Solution (e.g., 1 µM this compound in PBS)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Mounting Medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol for fixation and, if necessary, permeabilization.
-
Blocking:
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Wash the sample twice with PBS for 5 minutes each.
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Incubate the sample with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Staining:
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Remove the Blocking Buffer (do not wash).
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Incubate the sample with the working solution of this compound for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
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Remove the staining solution.
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Wash the sample three to five times with Wash Buffer for 10 minutes each, with gentle agitation.
-
-
Mounting and Imaging:
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Mount the sample with an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission maxima are dye-specific and should be confirmed with the supplier).
-
Protocol 2: Troubleshooting Persistent Non-Specific Binding
If non-specific binding persists, the following advanced strategies can be employed.
Logical Flow for Advanced Troubleshooting
Caption: A decision-making diagram for advanced troubleshooting of non-specific binding.
1. Increase Ionic Strength:
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Rationale: Increasing the salt concentration in the staining and wash buffers can help to disrupt weak, non-specific electrostatic interactions.
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Modification: Increase the NaCl concentration in your PBS-based buffers from the standard 150 mM to 300-500 mM.
2. Modify Blocking Strategy:
-
Rationale: If a standard protein blocker like BSA is insufficient, a more complex or targeted blocking agent may be necessary.
-
Modification:
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Switch to a different blocking agent from the table above (e.g., normal serum or a commercial buffer).
-
Consider a sequential blocking strategy: first with BSA, followed by a brief incubation with normal serum.
-
3. Include a Non-ionic Detergent:
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Rationale: Non-ionic detergents can help to reduce non-specific hydrophobic interactions.
-
Modification: Ensure that a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 is present in both your staining and wash buffers.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: C.I. Basic Yellow 37 Staining in Paraffin-Embedded Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing C.I. Basic Yellow 37 for staining paraffin-embedded tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a synthetic, water-soluble dye belonging to the ketimine class.[1] It is traditionally used in the textile industry due to its strong staining properties and high color strength.[2] While primarily an industrial dye, its fluorescent properties are being explored for biological applications. Key properties are summarized below:
| Property | Description |
| C.I. Name | Basic Yellow 37 |
| C.I. Number | 41001[1] |
| CAS Number | 6358-36-7[1] |
| Molecular Formula | C₂₁H₃₀ClN₃[1] |
| Appearance | Fine yellow powder[2] |
| Solubility | Water-soluble[2] |
Q2: What are the primary causes of staining artifacts in paraffin-embedded tissues?
Staining artifacts in paraffin-embedded tissues can arise from various stages of tissue preparation and staining.[3] Common causes include:
-
Incomplete Deparaffinization: Residual paraffin wax can prevent the stain from penetrating the tissue, leading to uneven or absent staining.[3]
-
Tissue Fixation: The type of fixative and the duration of fixation can significantly impact tissue morphology and staining. Formalin fixation, while common, can induce autofluorescence.[4][5]
-
Autofluorescence: Endogenous molecules within the tissue, such as collagen, elastin, and lipofuscin, can fluoresce, obscuring the specific signal from the dye.[4][6] Red blood cells are also a common source of autofluorescence.[4]
-
Non-specific Binding: The dye may bind to tissue components other than the target of interest due to ionic or hydrophobic interactions, resulting in high background staining.
-
Photobleaching: The fluorescence signal can fade upon exposure to excitation light.[7][8]
Q3: How can I reduce autofluorescence in my tissue sections?
Several methods can be employed to reduce autofluorescence in formalin-fixed paraffin-embedded (FFPE) tissues:
-
Chemical Quenching: Agents like Sudan Black B and Eriochrome Black T can be used to quench autofluorescence, particularly from lipofuscin.[4][6] Sodium borohydride can also be effective against formalin-induced autofluorescence.[4][6]
-
Wavelength Selection: Autofluorescence is often more pronounced in the shorter wavelengths (blue and green).[9] If possible, using fluorophores that excite and emit in the far-red or near-infrared spectrum can help.
-
Perfusion: For animal studies, perfusing the tissues with PBS before fixation can help to remove red blood cells, a significant source of autofluorescence.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the staining of paraffin-embedded tissues with this compound.
Problem 1: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Titrate the concentration of this compound to find the lowest concentration that provides a strong specific signal with minimal background. |
| Ionic Interactions | Increase the ionic strength of the staining and wash buffers to reduce non-specific electrostatic binding. |
| Hydrophobic Interactions | Incorporate a blocking step using a solution like Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody (if used in a multi-staining protocol) to block non-specific binding sites.[10] |
| Inadequate Washing | Increase the number and/or duration of wash steps after dye incubation to more effectively remove unbound dye molecules.[10] |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin by using fresh xylene and performing a sufficient number of washes.[11] |
| Inadequate Rehydration | Thoroughly rehydrate the tissue sections through a graded series of ethanol before staining.[11] |
| Photobleaching | Minimize the exposure of the stained slides to light. Use an anti-fade mounting medium to preserve the fluorescence.[12] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. |
Problem 3: Uneven Staining or Staining Artifacts
| Potential Cause | Recommended Solution |
| "Venetian Blind" Effect (Chatter) | This is often due to issues during microtomy, such as a dull blade or improper embedding. Ensure the microtome blade is sharp and the tissue is properly infiltrated and embedded in paraffin. |
| Tissue Folds or Wrinkles | Carefully mount the tissue sections onto the slides to avoid folds and wrinkles, which can trap the dye and cause uneven staining. |
| Air Bubbles | Ensure no air bubbles are trapped under the coverslip during mounting, as this can interfere with imaging. |
Experimental Protocols
The following is a general protocol for fluorescent staining of paraffin-embedded tissue sections, which can be adapted for use with this compound.
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[10]
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.[12]
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Immerse slides in 50% ethanol for 5 minutes.
-
Rinse slides in deionized water.[12]
2. Antigen Retrieval (Optional, but recommended for improving permeability)
-
This step is crucial for immunofluorescence to unmask antigens but can also improve dye penetration for general fluorescent stains.
-
Heat-Induced Epitope Retrieval (HIER) is a common method. Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 10-20 minutes.[11]
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in a wash buffer (e.g., PBS).
3. Staining with this compound
-
Prepare a working solution of this compound in an appropriate buffer (e.g., PBS). The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL can be tested.
-
Apply the staining solution to the tissue sections and incubate for a predetermined time (e.g., 15-60 minutes) at room temperature in the dark.
-
Wash the slides thoroughly with wash buffer to remove excess stain. Perform 2-3 washes of 5 minutes each.
4. Counterstaining (Optional)
-
If desired, a nuclear counterstain such as DAPI can be used.
-
Incubate sections with a DAPI solution for 2-5 minutes.
-
Rinse with PBS.
5. Mounting
-
Remove excess buffer from the slide.
-
Apply a drop of anti-fade mounting medium to the tissue section.[12]
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
Store slides in the dark at 4°C.[12]
Visualized Workflows
Caption: A logical workflow for troubleshooting common artifacts.
Caption: A step-by-step experimental workflow for staining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 3. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. clyte.tech [clyte.tech]
- 11. avivasysbio.com [avivasysbio.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Improving signal-to-noise ratio with C.I. Basic yellow 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of C.I. Basic Yellow 37 in their experiments and improve the signal-to-noise ratio (SNR).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for fluorescence-based applications.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal can prevent the detection of the target molecule or structure.
| Possible Cause | Recommended Solution |
| Inadequate Dye Concentration | Increase the concentration of this compound in the staining solution. It is advisable to perform a concentration titration to identify the optimal concentration for your specific application. |
| Suboptimal Incubation Time | Extend the incubation period to allow for sufficient binding of the dye to the target. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the fluorescence microscope are appropriate for the spectral properties of this compound. |
| Photobleaching | Minimize the exposure of the sample to the excitation light. This can be achieved by reducing the light intensity, decreasing the exposure time, or using an anti-fade mounting medium.[1][2] |
| Low Target Abundance | Ensure that the target molecule or structure is present in sufficient quantities for detection. |
Issue 2: High Background Fluorescence
Excessive background noise can obscure the specific signal from the target, leading to a poor signal-to-noise ratio.[3]
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Decrease the concentration of this compound to minimize non-specific binding.[1][4] |
| Inadequate Washing | Increase the number and duration of washing steps after the staining incubation to remove unbound dye molecules.[1][4] Incorporating a mild detergent in the wash buffer can also be beneficial.[4] |
| Autofluorescence | Some biological samples exhibit natural fluorescence. To mitigate this, an unstained control sample should be imaged to determine the level of autofluorescence. If significant, consider using a different fluorophore with spectral properties that do not overlap with the autofluorescence. |
| Non-Specific Binding | Basic dyes can sometimes bind non-specifically to various cellular components.[5] To reduce this, consider including a blocking step in your protocol or adjusting the ionic strength of the staining and washing buffers. |
Issue 3: Phototoxicity and Cell Death
Prolonged exposure to high-intensity light can damage live cells.
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.[3] |
| Long Exposure Times | Use the shortest possible exposure time that allows for adequate signal detection.[3] |
| Dye-Induced Toxicity | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of this compound for your specific cell type.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
Q2: Can this compound be used for live-cell imaging?
Yes, as a fluorescent dye, it has the potential for live-cell imaging. However, it is essential to assess its cytotoxicity at the desired working concentration to ensure cell viability throughout the experiment.[1]
Q3: How can I improve the signal-to-noise ratio in my imaging experiment?
Improving the signal-to-noise ratio (SNR) is critical for obtaining high-quality data.[3] Key strategies include:
-
Optimizing Staining Protocol: Titrate the dye concentration and incubation time to maximize the specific signal.
-
Thorough Washing: Implement rigorous washing steps to minimize background from unbound dye.[1]
-
Adjusting Imaging Parameters: Use the lowest possible excitation intensity and exposure time that provide a clear signal to reduce photobleaching and phototoxicity.[3]
-
Image Processing: Post-acquisition image processing techniques can sometimes help to reduce background noise, but optimization of the experimental protocol is always the preferred first step.
Q4: Is this compound suitable for quantitative fluorescence microscopy?
For quantitative analysis, a linear relationship between the fluorescence intensity and the concentration of the target is essential. It is important to validate this relationship for this compound in your specific application. Factors that can affect quantification include photobleaching and non-specific binding.
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general workflow for staining fixed cells with this compound.
-
Cell Culture and Fixation:
-
Culture cells on a suitable substrate (e.g., glass coverslips).
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically (start with a range of 1-10 µM).
-
Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.[2]
-
Image the samples using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Cytotoxicity Assay
This protocol can be used to determine the non-toxic concentration range of this compound for live-cell experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) in a complete culture medium. Include an untreated control group.
-
Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 1, 6, or 24 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. This will help you determine the highest concentration of this compound that does not significantly impact cell viability.
Visualizations
Caption: General experimental workflow for staining with this compound.
Caption: Troubleshooting logic for improving the signal-to-noise ratio.
References
Effect of pH on C.I. Basic yellow 37 fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence of C.I. Basic Yellow 37. This guide is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic fluorescent dye belonging to the ketimine class.[1] Its chemical formula is C21H30ClN3.[1][2] It is commonly used as a fluorescent dye and in the textile industry for dyeing.
Q2: Does the fluorescence of this compound change with pH?
Q3: What is the likely mechanism behind the pH-dependent fluorescence of this compound?
The change in fluorescence of triarylmethane dyes with pH is often attributed to changes in the ionization state of the molecule. The chromophore, the part of the molecule responsible for its color and fluorescence, can be altered by the addition or removal of a proton. This can affect the conjugated π-system of the molecule, leading to changes in the wavelength and intensity of its fluorescence emission.
Q4: At what pH range should I expect to see changes in the fluorescence of this compound?
For some triarylmethane dyes, pH-dependent fluorescence is observed in the range of pH 5 to 9.[3] However, the exact pKa of this compound is not widely reported. It is recommended to perform a pH titration over a broad range (e.g., pH 3 to 10) to determine the specific pH sensitivity of the dye in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent fluorescence intensity between experiments. | The pH of your buffer or sample solution may be varying. | Prepare fresh buffers for each experiment and accurately measure the pH before adding the dye. Ensure all solutions are at the same pH unless it is the experimental variable. |
| Low or no fluorescence observed. | The pH of the solution may be outside the optimal range for this compound fluorescence. | Measure the pH of your solution. Adjust the pH to a neutral or slightly alkaline range as a starting point, and then perform a pH titration to find the optimal pH for your application. |
| Unexpected shifts in the emission wavelength. | The protonation state of the dye may be changing due to pH variations. | Characterize the emission spectra of this compound at different pH values to understand its spectral behavior. Use a consistent, buffered pH for your experiments to ensure reproducible spectral measurements. |
| Precipitation of the dye in the solution. | The solubility of this compound may be pH-dependent. | Visually inspect the solution for any precipitates. If precipitation occurs at a certain pH, consider using a co-solvent or adjusting the dye concentration. Determine the solubility of the dye across your working pH range. |
Experimental Protocol: Determining the Effect of pH on this compound Fluorescence
This protocol provides a detailed methodology to characterize the fluorescence of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
pH meter
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., deionized water or ethanol, depending on solubility) to prepare a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
-
Prepare a series of buffered solutions:
-
Prepare a set of buffers with pH values ranging from 3 to 10 at 1-unit intervals (or finer intervals if a more detailed analysis is required).
-
-
Prepare the measurement samples:
-
For each pH value, pipette a fixed volume of the this compound stock solution into a volumetric flask.
-
Add the corresponding buffer to the flask to reach the final volume, ensuring the final dye concentration is in the desired range for fluorescence measurement (e.g., 1-10 µM).
-
Prepare a "blank" sample for each buffer, containing only the buffer without the dye.
-
-
Measure the fluorescence spectra:
-
Set the excitation wavelength of the spectrofluorometer. For Auramine O, a related compound, the excitation peak is around 432 nm. It is advisable to first measure the absorbance spectrum to determine the optimal excitation wavelength.
-
Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 450-650 nm).
-
Measure the fluorescence of the blank solution for each pH and subtract this background from the corresponding sample measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Analyze the data to determine the pH range over which the fluorescence changes and to identify the pH at which the fluorescence is maximal.
-
Quantitative Data
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |
| 3.0 | |||
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 |
Users should fill in this table with their experimentally determined values.
Visualizations
Caption: Experimental workflow for determining the effect of pH on fluorescence.
Caption: Logical relationship between pH and dye fluorescence.
References
C.I. Basic yellow 37 stability in different mounting media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of C.I. Basic Yellow 37 in their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical class?
A1: this compound is a fluorescent dye.[1] It belongs to the ketimine class of dyes.[2] While traditionally used in the textile industry, its fluorescent properties make it of interest for microscopy applications.
Q2: What are the key considerations when selecting a mounting medium for use with this compound?
A2: When selecting a mounting medium for any fluorescent dye, including this compound, several factors are crucial:
-
Refractive Index (RI): The RI of the mounting medium should ideally match that of the microscope slide, coverslip (typically around 1.51), and the immersion oil to minimize light scattering and spherical aberrations, which can degrade image quality.[3][4]
-
Aqueous vs. Non-Aqueous: Aqueous mounting media are generally preferred for fluorescent molecules as most are optimized for aqueous environments.[3] Non-aqueous, or solvent-based, media require dehydration of the sample, which may not be suitable for all specimens.[3]
-
Antifade Reagents: To combat photobleaching (the irreversible fading of a fluorophore upon exposure to excitation light), it is highly recommended to use a mounting medium containing antifade reagents.[3][5][6]
-
Hardening vs. Non-Hardening: Hardening (or setting) media solidify over time, providing a permanent seal without the need for additional sealants like nail polish.[3] Non-hardening media remain liquid and require sealing of the coverslip to prevent drying and movement.[3]
Q3: How can I minimize photobleaching of this compound?
A3: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescent signal.[5] To minimize photobleaching:
-
Use Antifade Reagents: Select a mounting medium containing antifade agents such as p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[7]
-
Limit Light Exposure: Expose the specimen to the excitation light only when actively observing or acquiring an image. Use neutral density filters to reduce the intensity of the excitation light.
-
Optimize Imaging Settings: Use the lowest possible laser power and the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Proper Storage: Store stained slides in the dark and, if the mounting medium instructions recommend, at low temperatures (e.g., 4°C).
Q4: What are the differences between common antifade reagents?
A4: Different antifade reagents have varying efficacy and potential interactions with fluorescent dyes:
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can cause some initial quenching of the fluorescence signal and may not be compatible with all dyes.
-
n-Propyl gallate (NPG): Another commonly used antifade reagent.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A good all-around antifade reagent.
-
Vectashield®: A commercial mounting medium with excellent antifade properties for a range of fluorochromes.[8]
It is important to empirically test the compatibility of this compound with different antifade reagents, as specific data for this dye is limited.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incompatible mounting medium pH. | Use a buffered mounting medium with a pH that is optimal for the fluorophore. Many dyes fluoresce more brightly at a slightly alkaline pH. |
| Low concentration of the dye. | Optimize the staining protocol to ensure sufficient labeling of the target structure. | |
| Photobleaching has occurred. | Use a fresh sample and follow best practices to minimize photobleaching (see FAQ Q3). Use a mounting medium with a high-quality antifade reagent.[5][6] | |
| Incorrect filter set. | Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. | |
| High Background Fluorescence | Excess dye not washed away. | Thoroughly wash the sample after staining to remove any unbound dye.[9] |
| Autofluorescence from the sample or mounting medium. | Use a mounting medium with low intrinsic fluorescence. If the sample is autofluorescent, consider spectral unmixing or using a dye with a different excitation/emission profile if possible. | |
| Mounting medium contains fluorescent impurities. | Use high-quality, fresh mounting medium. Some components in homemade media can be autofluorescent. | |
| Uneven Illumination or "Patchy" Staining | Uneven application of mounting medium. | Apply a sufficient amount of mounting medium to cover the entire specimen and avoid air bubbles. |
| Mounting medium is drying out. | If using a non-hardening medium, seal the edges of the coverslip with nail polish or a commercial sealant.[3] | |
| Misaligned microscope light path. | Ensure the microscope's illumination system is properly aligned.[10] | |
| Image Appears Blurry or Lacks Sharpness | Refractive index mismatch. | Use a mounting medium with a refractive index that closely matches your objective lens and immersion oil (if used).[3][4] |
| Incorrect coverslip thickness. | Use the correct thickness of coverslip for your objective lens (usually No. 1.5). | |
| Dirty optics. | Clean the objective lens and other optical components of the microscope.[9] |
Quantitative Data
Table 1: Properties of Common Mounting Media Components and Formulations
| Mounting Medium/Component | Refractive Index (RI) | Key Characteristics |
| Water | ~1.33 | Low RI, can lead to spherical aberration with high NA objectives. |
| Glycerol (50-90% in buffer) | ~1.41 - 1.46 | Common for aqueous mounting; RI increases with concentration.[3][11] |
| Vectashield® | ~1.45 | Commercial antifade mounting medium. |
| ProLong® Gold | Cured: ~1.44 | Hardening antifade mounting medium. |
| Aqua-Poly/Mount | ~1.45 | Water-soluble, non-fluorescing mounting medium.[11] |
| DPX (Distrene, Plasticizer, Xylene) | ~1.52 | Non-aqueous, permanent mounting medium. Requires sample dehydration. |
| Canada Balsam | ~1.52 - 1.54 | Natural resin, non-aqueous. Requires sample dehydration. |
Note: The stability and performance of this compound in these specific media have not been extensively documented. Empirical testing is recommended.
Experimental Protocols
Protocol: Preparing a Mounted Slide for Fluorescence Microscopy
-
Sample Preparation: Prepare your biological sample on a clean, high-quality microscope slide.
-
Staining: Stain the sample with this compound according to your established protocol.
-
Washing: Gently wash the sample with an appropriate buffer (e.g., PBS) to remove unbound dye. This step is crucial for reducing background fluorescence.
-
Removing Excess Buffer: Carefully remove as much of the washing buffer as possible without allowing the sample to dry out. A laboratory wipe can be used to gently blot the area around the sample.
-
Applying Mounting Medium: Place a small drop of the chosen mounting medium onto the sample. The volume will depend on the size of the coverslip (typically 5-10 µL for an 18x18 mm coverslip).
-
Applying the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge to the drop of mounting medium and slowly lower the coverslip onto the slide, avoiding the introduction of air bubbles.
-
Sealing (for non-hardening media): If using a non-hardening mounting medium, carefully wick away any excess medium from the edges of the coverslip. Seal the edges with nail polish or a suitable laboratory sealant. Allow the sealant to dry completely.
-
Curing (for hardening media): If using a hardening mounting medium, allow the slide to cure according to the manufacturer's instructions (typically at room temperature in the dark for several hours to overnight).
-
Storage: Store the slide protected from light, and at the recommended temperature, until ready for imaging.
Visualizations
Caption: Workflow for preparing a sample stained with this compound for fluorescence microscopy.
Caption: A logical workflow for troubleshooting common issues encountered during fluorescence microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. RefractiveIndex | Scientific Volume Imaging [svi.nl]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
- 11. ompj.org [ompj.org]
Technical Support Center: C.I. Basic Yellow 37 for Live-Cell Imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals using C.I. Basic Yellow 37 for live-cell imaging. The following information is based on general principles of fluorescence microscopy and live-cell imaging, as specific data for this compound in this application is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, water-soluble, green-light yellow cationic dye. It is primarily used as an industrial textile dye.[1] Its application in live-cell imaging is not well-documented in scientific literature, and therefore, its performance and potential cytotoxicity should be carefully evaluated for each specific application.
Q2: Is this compound suitable for live-cell imaging?
While this compound is a fluorescent dye, its suitability for live-cell imaging is not established.[2] Factors such as cell permeability, specificity of staining, photostability, and cytotoxicity need to be empirically determined. Researchers should proceed with caution and conduct thorough validation experiments.
Q3: What are the potential challenges when using a new dye like this compound for live-cell imaging?
When using a dye not specifically designed for live-cell imaging, researchers may encounter several challenges, including:
-
High Cytotoxicity: The dye may be toxic to cells, affecting their viability and normal physiological processes.[3][4]
-
Phototoxicity: Illumination of the dye during imaging can generate reactive oxygen species (ROS), leading to cell damage or death.[5][6][7]
-
High Background Fluorescence: The dye may bind non-specifically to cellular components or the culture vessel, resulting in a poor signal-to-noise ratio.
-
Low Photostability: The dye may photobleach quickly under illumination, limiting the duration of imaging experiments.
-
Poor Cell Permeability: The dye may not efficiently cross the plasma membrane of live cells to stain intracellular structures.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration should be determined by performing a dose-response experiment. Start with a low concentration and incrementally increase it to find the lowest concentration that provides a sufficient signal without causing significant cytotoxicity.[8]
Troubleshooting Guide
High Background Fluorescence
Q: I am observing high background fluorescence in my images. What could be the cause and how can I fix it?
A: High background fluorescence can obscure your signal and is a common issue in fluorescence microscopy. Here are some potential causes and solutions:
-
Excess Dye Concentration: The concentration of the dye may be too high, leading to non-specific binding.
-
Solution: Reduce the concentration of this compound in your staining solution.
-
-
Insufficient Washing: Unbound dye molecules may remain in the culture medium.
-
Solution: Increase the number and duration of washing steps after staining.
-
-
Autofluorescence: Some cell types or culture media components (like phenol red) can be inherently fluorescent.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. Consider using phenol red-free medium for imaging.[9]
-
-
Non-specific Binding: The dye may be binding to unintended cellular components or the coverslip.
-
Solution: Consider using a blocking agent, such as BSA, to reduce non-specific binding.
-
Weak or No Signal
Q: I am not seeing a fluorescent signal, or the signal is very weak. What should I do?
A: A weak or absent signal can be due to several factors:
-
Inappropriate Filter Sets: The excitation and emission filters on your microscope may not match the spectral properties of this compound.
-
Solution: Verify the excitation and emission spectra of the dye and ensure you are using the correct filter sets.
-
-
Low Dye Concentration: The concentration of the dye may be too low for detection.
-
Solution: Gradually increase the dye concentration.
-
-
Poor Cell Permeability: The dye may not be entering the cells.
-
Solution: Increase the incubation time or consider using a permeabilization agent if you intend to fix the cells.
-
-
Photobleaching: The fluorescent signal may be fading due to prolonged exposure to excitation light.
-
Solution: Reduce the excitation light intensity and exposure time. Use an antifade reagent if compatible with your experiment.[9]
-
Phototoxicity and Cell Death
Q: My cells are showing signs of stress (e.g., blebbing, detaching, rounding up) or dying during imaging. How can I minimize phototoxicity?
A: Phototoxicity is a critical concern in live-cell imaging.[5] Here's how to mitigate it:
-
Reduce Excitation Light: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a usable signal.[5][10]
-
Optimize Imaging Frequency: Increase the time interval between image acquisitions to give cells time to recover.[6]
-
Use a More Sensitive Detector: A more sensitive camera can detect weaker signals, allowing for a reduction in excitation light.[5]
-
Incorporate Antioxidants: Consider adding antioxidants like Trolox or N-acetylcysteine to the imaging medium to quench reactive oxygen species.[6]
-
Maintain a Healthy Cellular Environment: Use an environmental chamber on the microscope to maintain optimal temperature, humidity, and CO2 levels.
Quantitative Data Summary
Since specific cytotoxicity and optimal concentration data for this compound in live-cell imaging are not available, the following table provides general starting concentration ranges for fluorescent dyes in such applications. Note: These are general guidelines and must be optimized for your specific cell type and experimental conditions.
| Parameter | General Range | Recommendation for this compound |
| Staining Concentration | 10 nM - 10 µM | Start with a titration from 100 nM to 5 µM. |
| Incubation Time | 15 - 60 minutes | Begin with a 30-minute incubation and optimize as needed. |
| Incubation Temperature | Room Temperature or 37°C | Incubate at 37°C to maintain cell health. |
Experimental Protocols
General Protocol for Live-Cell Staining and Imaging
This protocol provides a general workflow for staining live cells with a fluorescent dye like this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Pre-warmed, phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed, phenol red-free medium to the desired final concentration.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free medium to the cells.
-
Place the imaging vessel on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Allow the cells to equilibrate before starting image acquisition.
-
Use the appropriate filter set for this compound and capture images using the lowest possible excitation intensity and exposure time.
-
Visualizations
Caption: A general workflow for a live-cell imaging experiment.
Caption: A troubleshooting guide for high background fluorescence.
References
- 1. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. youtube.com [youtube.com]
- 9. biotium.com [biotium.com]
- 10. journals.biologists.com [journals.biologists.com]
Validation & Comparative
Fluorescent Dyes in Acid-Fast Staining: A Comparative Guide on Auramine O
In the realm of diagnostic microbiology, particularly for the identification of acid-fast bacteria such as Mycobacterium tuberculosis, fluorescent staining techniques offer significant advantages over traditional methods. This guide provides a comprehensive comparison of fluorescent dyes used in acid-fast staining, with a primary focus on the widely utilized Auramine O. While this guide aims to compare C.I. Basic Yellow 37 and Auramine O, extensive literature search did not yield any scientific evidence or experimental data supporting the use of this compound for acid-fast staining. Therefore, this document will detail the performance and protocols for Auramine O.
Introduction to Fluorescent Acid-Fast Staining
Acid-fast staining is a critical differential stain used to identify bacteria with high mycolic acid content in their cell walls, most notably Mycobacterium species. The waxy nature of these cell walls makes them resistant to decolorization by acids after staining. Fluorescent methods, such as those using Auramine O, have gained prominence due to their increased sensitivity and the speed at which slides can be examined compared to the conventional Ziehl-Neelsen (ZN) method.[1][2][3][4][5]
Auramine O: A Proven Performer
Auramine O is a diarylmethane dye that fluoresces yellow-green under ultraviolet (UV) light. It binds to the mycolic acid in the cell walls of acid-fast bacteria, causing them to appear as bright, luminous rods against a dark background.[6][7] This high contrast allows for rapid screening of slides at a lower magnification, significantly reducing the time required for examination.
Performance Characteristics of Auramine O
Numerous studies have demonstrated the superior performance of Auramine O staining compared to the traditional ZN method. Key advantages include:
-
Higher Sensitivity: Fluorescent microscopy with Auramine O is reported to be at least 10% more sensitive than the ZN technique, particularly in paucibacillary specimens where the number of bacteria is low.[2][5]
-
Increased Speed: Slides stained with Auramine O can be examined more quickly because a larger area can be screened at a lower magnification (e.g., 200x or 400x) compared to the oil immersion (1000x) required for ZN-stained smears.[4]
-
Comparable Specificity: The specificity of Auramine O staining is high and comparable to that of the ZN method.[2]
Quantitative data from various studies highlights these advantages:
| Performance Metric | Auramine O Staining | Ziehl-Neelsen (ZN) Staining | Reference |
| Sensitivity (vs. Culture) | 71.85% (Direct) | 55.55% (Direct) | [2] |
| Sensitivity (vs. Culture) | 82.96% (Concentrated) | 62.22% (Concentrated) | [2] |
| Positivity Rate | 9.35% | 6.72% | [1] |
| Paucibacillary Case Detection | Significantly higher | Lower | [1] |
This compound: An Uncharted Alternative
Despite being a fluorescent dye, there is a notable absence of published research or established protocols for the use of this compound in acid-fast staining. Chemical and dye suppliers list it as a fluorescent dye, but its application in diagnostic microbiology, specifically for identifying mycobacteria, is not documented in the scientific literature.[8] Consequently, a direct, data-driven comparison with Auramine O is not feasible at this time.
Experimental Protocol: Fluorescent Acid-Fast Staining with Auramine O
This protocol outlines the standardized procedure for staining clinical specimens with Auramine O.
Materials:
-
Primary Stain: Auramine O solution (e.g., 0.1-0.3% Auramine O in a phenol-glycerol solution)
-
Decolorizer: Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Counterstain (Quenching Agent): Potassium permanganate solution (e.g., 0.5%) or another suitable counterstain.
-
Microscope slides
-
Bunsen burner or slide warmer
-
Staining rack
-
Wash bottle with distilled water
-
Fluorescence microscope with appropriate filters for Auramine O (excitation ~455 nm, emission ~515 nm)
Procedure:
-
Smear Preparation: Prepare a thin smear of the specimen on a clean, grease-free microscope slide.
-
Fixation: Air dry the smear completely and then heat-fix it by passing the slide 2-3 times through the flame of a Bunsen burner or by placing it on a slide warmer.
-
Primary Staining: Flood the smear with the Auramine O solution and allow it to stain for 15-20 minutes. Do not heat the slide.
-
Rinsing: Gently rinse the slide with distilled water to remove excess stain.
-
Decolorization: Flood the smear with the acid-alcohol decolorizer for 2-3 minutes. This step removes the Auramine O from non-acid-fast organisms and background material.
-
Rinsing: Thoroughly rinse the slide with distilled water.
-
Counterstaining: Flood the smear with the potassium permanganate solution for 1-2 minutes. This acts as a quenching agent, reducing background fluorescence and providing a contrasting background.
-
Final Rinse and Drying: Rinse the slide with distilled water and allow it to air dry.
-
Microscopic Examination: Examine the smear under a fluorescence microscope. Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.
Logical Workflow of Acid-Fast Staining
The following diagram illustrates the key steps and decision points in the acid-fast staining process, from sample preparation to result interpretation.
References
- 1. ijcdas.com [ijcdas.com]
- 2. Comparison of Ziehl Neelsen & Auramine O staining methods on direct and concentrated smears in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Staining Methods (Ziehl–Neelsen Staining and Auramine O Staining) in Detecting Mycobacterium tuberculosis in Cytology Samples: A Cross-sectional Study | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of C.I. Basic Yellow 37 and Other Yellow Fluorescent Dyes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of C.I. Basic Yellow 37 and other commonly used yellow fluorescent dyes in research and drug development. Due to the limited availability of published fluorescence data for this compound, which is primarily classified as a textile dye, this document presents the known characteristics of established alternative fluorophores.[1][2][3][4][5] Furthermore, it outlines comprehensive experimental protocols for a direct and quantitative comparison of their key performance metrics.
Data Presentation: A Comparative Overview of Yellow Fluorescent Dyes
The following table summarizes the key photophysical properties of several common yellow fluorescent dyes. For a precise and meaningful comparison with this compound, it is imperative to perform simultaneous measurements under identical experimental conditions as detailed in the subsequent experimental protocols.
| Property | This compound | Fluorescein | Rhodamine B | BODIPY FL | Eosin Y |
| Excitation Max (nm) | Data not readily available | ~494 | ~554 | ~502 | ~526 |
| Emission Max (nm) | Data not readily available | ~512 | ~577 | ~511 | ~544 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not readily available | ~88,000 (pH > 8) | ~106,000 | ~80,000 | ~112,000 |
| Fluorescence Quantum Yield (Φ) | Data not readily available | ~0.95 (in 0.1 M NaOH)[6] | ~0.31 (in water)[7] | ~0.9-1.0 | ~0.67 (in basic ethanol)[8] |
| Solvent/Conditions for Φ | - | 0.1 M NaOH | Water | Various | Basic ethanol |
| Key Features | Primarily a textile dye[1][2] | pH-sensitive fluorescence[6] | Good photostability | High photostability, insensitive to pH[8] | - |
Experimental Protocols
To facilitate a direct and objective comparison of the fluorescence of this compound with other yellow dyes, the following experimental protocols are recommended.
I. Determination of Fluorescence Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound and the comparative dyes in a standardized solvent.
Materials:
-
This compound
-
Fluorescein
-
Rhodamine B
-
BODIPY FL
-
Eosin Y
-
Spectroscopic grade ethanol
-
1 cm pathlength quartz cuvettes
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 1 µM) of each dye in spectroscopic grade ethanol. The concentration should be adjusted to have an absorbance of approximately 0.05 at the presumed absorption maximum to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectrum of each dye solution using a UV-Vis spectrophotometer to identify the absorption maximum (λ_abs_max).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the presumed emission maximum (or 20-30 nm longer than the λ_abs_max if unknown).
-
Scan a range of excitation wavelengths (e.g., 300-600 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.
-
Scan a range of emission wavelengths (e.g., λ_ex + 10 nm to 700 nm) to obtain the emission spectrum. The peak of this spectrum is the optimal emission wavelength (λ_em).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra for each dye to determine λ_ex and λ_em.
II. Determination of Relative Fluorescence Quantum Yield (Φ)
Objective: To determine the relative fluorescence quantum yield of this compound using a well-characterized standard.
Materials:
-
Solutions of this compound and a standard dye (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95) in the same solvent.
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis Spectrophotometer.
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[9]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution.
-
Ensure the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
-
Data Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient of the straight line for each plot.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).
-
-
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
III. Photostability Assessment
Objective: To evaluate the photostability of this compound in comparison to other yellow dyes upon exposure to a light source.
Materials:
-
Solutions of each dye with a known initial absorbance (e.g., ~1.0).
-
A stable, high-intensity light source (e.g., Xenon lamp with appropriate filters).
-
UV-Vis Spectrophotometer or Spectrofluorometer.
-
Magnetic stirrer and stir bar.
Procedure:
-
Sample Preparation: Prepare solutions of each dye with a known initial absorbance in a transparent container.
-
Initial Measurement: Record the initial absorbance or fluorescence intensity of the sample before illumination.
-
Photobleaching:
-
Continuously illuminate the sample with the light source while stirring.
-
At regular time intervals, briefly stop the illumination and record the absorbance or fluorescence spectrum.
-
-
Data Analysis:
-
Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.
-
The rate of decay indicates the photostability of the dye. A slower decay corresponds to higher photostability.
-
By conducting these experiments, researchers can generate the necessary data to objectively evaluate the suitability of this compound for fluorescence-based applications and compare its performance against established yellow fluorescent dyes.
References
- 1. Bright and photostable yellow fluorescent proteins for extended imaging [escholarship.org]
- 2. PhotochemCAD | Eosin Y [photochemcad.com]
- 3. Basic Yellow 40 Manufacturer in Mumbai, Basic Yellow 40 Exporter [dyestuff.co.in]
- 4. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Validation of C.I. Basic Yellow 37 as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel fluorescent probes are pivotal for advancing biological imaging and diagnostics. This guide provides a comparative framework for the validation of C.I. Basic Yellow 37 as a potential fluorescent probe, juxtaposed with the performance of well-established mitochondrial probes, Rhodamine 123 and MitoTracker Green FM. While this compound is primarily recognized as an industrial textile dye, its validation as a fluorescent probe for cellular imaging remains largely undocumented in scientific literature.[1][2] This guide, therefore, outlines the critical experimental benchmarks and protocols necessary to characterize any new candidate probe, using data from established alternatives for objective comparison.
Comparative Analysis of Fluorescent Probes
A rigorous validation of a new fluorescent probe necessitates a direct comparison of its photophysical and functional properties with existing standards. The following table summarizes the key performance indicators for Rhodamine 123 and MitoTracker Green FM, providing a benchmark for the hypothetical validation of this compound.
| Property | Rhodamine 123 | MitoTracker Green FM | This compound |
| Excitation Max (nm) | ~505[3] | ~490[4][5] | To be determined |
| Emission Max (nm) | ~527-560[3][6] | ~512-523[4][5] | To be determined |
| Quantum Yield (Φ) | 0.90 - 0.98[3][7][8] | Not widely reported | To be determined |
| Molar Extinction Coefficient (ε) | ~85,200 cm⁻¹M⁻¹ at 511.8 nm[7] | Not widely reported | To be determined |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential.[8][9] | Covalently binds to mitochondrial proteins, independent of membrane potential.[4][10] | To be determined |
| Photostability | Moderate | High | To be determined |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | To be determined |
| Fixability | Not well retained after fixation[11] | Not suitable for fixation[12] | To be determined |
Experimental Protocols for Probe Validation
The following protocols are fundamental for the characterization and validation of a novel fluorescent probe like this compound.
Determination of Photophysical Properties
Objective: To determine the excitation and emission spectra, quantum yield, and molar extinction coefficient.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the probe in a suitable solvent (e.g., ethanol or DMSO).
-
Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the dilutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient.
-
Fluorescence Spectra: Use a spectrofluorometer to measure the fluorescence emission spectrum at a fixed excitation wavelength (typically λmax) and the excitation spectrum at the wavelength of maximum emission.
-
Quantum Yield Calculation: Determine the quantum yield relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 123).[7] This involves comparing the integrated fluorescence intensities and the absorbance of the sample and the standard at the same excitation wavelength.
Cell Staining and Localization
Objective: To assess the probe's ability to stain cells and to determine its subcellular localization.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes or coverslips and culture overnight.
-
Probe Loading: Prepare a working solution of the probe in cell culture medium. The optimal concentration needs to be determined empirically, typically in the nanomolar to low micromolar range. Incubate the cells with the probe solution for 15-60 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Co-localization (Optional): To confirm mitochondrial localization, co-stain with a known mitochondrial probe (e.g., MitoTracker Red CMXRos if the test probe is green).
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the probe.
Assessment of Cytotoxicity
Objective: To determine the concentration range at which the probe is non-toxic to cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Probe Incubation: Treat the cells with a range of concentrations of the fluorescent probe for a period relevant to the intended imaging experiments (e.g., 1 to 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells at each probe concentration compared to an untreated control.
Visualizing Experimental and Logical Workflows
Diagrams are essential for representing complex experimental workflows and biological pathways.
Caption: Workflow for the validation of a novel fluorescent probe.
Caption: Accumulation of a cationic probe in mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dyesandpigments.co.in [dyesandpigments.co.in]
- 3. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 6. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omlc.org [omlc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MitoTracker Green FM (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Fluorescence Intensity of C.I. Basic Yellow 37 and Alternative Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescence intensity of C.I. Basic Yellow 37 and three common alternative fluorescent dyes: Rhodamine 6G, Fluorescein, and Acridine Orange. The data presented herein is supported by established experimental protocols to assist researchers in selecting the most suitable dye for their specific applications.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is critically dependent on its intrinsic photophysical properties. The following table summarizes the key quantitative data for this compound (also known as Auramine O) and its alternatives. For consistency, data in ethanol or basic ethanol is presented where available, as solvent polarity and pH can significantly influence fluorescence.
| Fluorescent Dye | C.I. Name / Synonym | Excitation Max (λex) in Ethanol (nm) | Emission Max (λem) in Ethanol (nm) | Molar Extinction Coefficient (ε) in Ethanol (M⁻¹cm⁻¹) | Quantum Yield (Φ) in Ethanol |
| This compound | Auramine O / 41001 | ~431-440 | ~500-523 | 25,300 at 431.2 nm | ~0.0016 (in methanol) - 0.03 (in glycerol)¹ |
| Rhodamine 6G | Basic Red 1 | 530 | 555 | 116,000 at 530 nm[1] | 0.95[1] |
| Fluorescein | Acid Yellow 73 | ~490 (basic ethanol) | ~514 (basic ethanol) | 92,300 at 500.2 nm (basic ethanol)[2] | 0.97 (basic ethanol)[2] |
| Acridine Orange | Basic Orange 14 | 431 (basic ethanol) | 540 (basic ethanol) | 27,000 at 430.8 nm (basic ethanol)[3] | 0.2 (basic ethanol)[3] |
¹The quantum yield of this compound (Auramine O) is notably low and highly sensitive to the viscosity of the solvent.
Experimental Protocols
Accurate and reproducible quantification of fluorescence intensity is paramount. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of spectroscopic grade ethanol to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.
-
Spectrophotometric Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot will be the molar extinction coefficient (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
Measurement of Fluorescence Excitation and Emission Spectra
These spectra are essential for determining the optimal wavelengths for excitation and detection.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dye in spectroscopic grade ethanol in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to the known excitation maximum (λex) of the dye.
-
Scan a range of wavelengths longer than the excitation wavelength to measure the fluorescence emission. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to the known emission maximum (λem) of the dye.
-
Scan a range of wavelengths shorter than the emission wavelength. The peak of this spectrum is the excitation maximum (λex).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the test sample to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Visualized Workflows and Relationships
To further clarify the experimental processes and the relationships between the compared dyes, the following diagrams are provided.
Caption: Experimental workflow for quantitative fluorescence analysis.
Caption: Comparative ranking of fluorescent dyes by quantum yield.
References
C.I. Basic Yellow 37: A Comparative Guide to its Specificity for Bacterial vs. Mammalian Cells
Introduction
C.I. Basic Yellow 37, also known as C.I. 41001, is a fluorescent dye belonging to the ketimine class. Its cationic nature is the primary determinant of its interaction with biological structures. This guide explores the theoretical and potential practical differences in the specificity of this compound when applied to bacterial and mammalian cells, a critical consideration for its application in research, diagnostics, and drug development.
Theoretical Basis for Differential Specificity
The specificity of a dye for a particular cell type is governed by the chemical and physical properties of both the dye and the cellular structures it encounters. As a basic dye, this compound carries a positive charge. This inherent positive charge dictates its affinity for negatively charged components within cells.
Bacterial Cells: The bacterial cell envelope presents a highly anionic surface. In Gram-positive bacteria, the thick peptidoglycan layer is rich in teichoic acids, which are polymers of glycerol phosphate or ribitol phosphate, conferring a significant negative charge. In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharides (LPS), which also carry a net negative charge. Furthermore, the bacterial cytoplasm is rich in negatively charged molecules such as nucleic acids (DNA and RNA) and various proteins. This abundance of anionic sites makes bacterial cells a prime target for electrostatic binding by cationic dyes like this compound.
Mammalian Cells: Mammalian cells, in contrast, lack a cell wall. Their primary outer boundary is the plasma membrane, a lipid bilayer with embedded proteins and carbohydrates. The outer leaflet of the plasma membrane is generally less negatively charged than the bacterial cell wall. While the cell interior, containing the nucleus and various organelles, is rich in anionic macromolecules, the initial interaction with the cell surface is a key determinant of uptake and specificity. The potential for this compound to interact with and penetrate the mammalian cell membrane exists, and this interaction can lead to cytotoxicity, as suggested by available safety data.
Comparative Data Summary
Due to the absence of direct experimental comparisons, the following table summarizes the expected differences in the interaction of this compound with bacterial and mammalian cells based on general principles of basic dyes.
| Feature | Bacterial Cells | Mammalian Cells | Rationale |
| Primary Binding Sites | Cell wall (teichoic acids, LPS), nucleic acids, cytoplasmic proteins. | Cell membrane (glycocalyx, phospholipids), nucleic acids, intracellular proteins. | The presence of a highly anionic cell wall in bacteria provides a strong initial binding site for cationic dyes. |
| Expected Staining Pattern | Strong, uniform staining of the entire cell. | Potentially weaker or more localized staining, possibly concentrating in the nucleus or other anionic compartments if the dye penetrates the plasma membrane. | The bacterial cell wall facilitates strong, non-specific binding. Mammalian cell staining is dependent on membrane permeability. |
| Potential for Cytotoxicity | High concentrations may be bactericidal due to membrane disruption or inhibition of cellular processes. | Evidence from safety data sheets for similar basic dyes suggests potential for cytotoxicity, including irritation and harm if ingested. | Cationic molecules can disrupt the integrity of the lipid bilayer in both cell types, but the lack of a protective cell wall in mammalian cells may increase their susceptibility to membrane damage. |
| Uptake Mechanism | Primarily driven by electrostatic attraction and diffusion across the cell envelope. | Potentially a combination of electrostatic interaction with the cell surface followed by diffusion or endocytosis. | The rigid bacterial cell wall allows for different transport mechanisms compared to the fluid mosaic membrane of mammalian cells. |
Experimental Protocols
To empirically determine the specificity of this compound, a series of experiments would be required. Below are detailed methodologies for key experiments.
Experiment 1: Comparative Staining of Bacterial and Mammalian Cells
Objective: To visually assess the staining pattern and intensity of this compound in both bacterial and mammalian cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Bacterial culture (e.g., E. coli and Staphylococcus aureus)
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Bacterial Staining:
-
Prepare a bacterial smear on a microscope slide and heat-fix.
-
Flood the smear with a working solution of this compound (e.g., 1-10 µg/mL in PBS) and incubate for 1-5 minutes.
-
Gently rinse the slide with deionized water to remove excess stain.
-
Allow the slide to air dry and apply a coverslip.
-
Visualize under a fluorescence microscope.
-
-
Mammalian Cell Staining:
-
Grow mammalian cells on sterile coverslips in a petri dish until they reach 50-70% confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add a working solution of this compound (e.g., 1-10 µg/mL in serum-free medium or PBS) to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove unbound dye.
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
Visualize under a fluorescence microscope.
-
Experiment 2: Cytotoxicity Assay
Objective: To quantify and compare the toxic effects of this compound on bacterial and mammalian cells.
Materials:
-
This compound
-
Bacterial culture and appropriate growth medium
-
Mammalian cell line and appropriate culture medium
-
96-well plates
-
MTT or similar cell viability reagent for mammalian cells
-
Bacterial viability assay kit (e.g., using resazurin)
-
Microplate reader
Protocol:
-
Bacterial Cytotoxicity:
-
In a 96-well plate, add a standardized suspension of bacteria to each well.
-
Add serial dilutions of this compound to the wells. Include a no-dye control.
-
Incubate the plate under optimal growth conditions for a set period (e.g., 4-24 hours).
-
Add the bacterial viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the minimum inhibitory concentration (MIC).
-
-
Mammalian Cell Cytotoxicity:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-dye control.
-
Incubate for 24-48 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength to determine the IC50 value.
-
Visualizations
Caption: Theoretical interaction of this compound with bacterial and mammalian cells.
Caption: A hypothetical workflow for assessing the specificity of this compound.
Conclusion
While this compound holds potential as a fluorescent tool, its specificity for bacterial over mammalian cells has not been experimentally established. Based on fundamental principles, it is likely to exhibit a stronger affinity for bacterial cells due to their highly anionic cell walls. However, potential interactions with mammalian cell membranes and subsequent cytotoxicity cannot be ruled out and are suggested by preliminary safety data. The provided experimental protocols offer a framework for researchers to systematically evaluate the specificity and potential applications of this compound in their own experimental systems. Further research is imperative to fully characterize the behavior of this dye and unlock its potential in a targeted and safe manner.
Spectral Overlap Analysis: C.I. Basic Yellow 37, GFP, and Other Common Fluorophores
A comparative guide for researchers, scientists, and drug development professionals on the spectral compatibility of C.I. Basic Yellow 37 with Green Fluorescent Protein (GFP) and other widely used fluorophores. This document provides quantitative spectral data, outlines experimental protocols for spectral measurements, and discusses the potential for Förster Resonance Energy Transfer (FRET).
Introduction
In the fields of cellular imaging, high-throughput screening, and drug discovery, the selection of appropriate fluorescent probes is critical for the generation of reliable and reproducible data. Spectral overlap between different fluorophores can lead to signal bleed-through and compromised results. This guide provides a detailed comparison of the spectral properties of this compound, a synthetic fluorescent dye, with the widely used Green Fluorescent Protein (GFP) and its variants, as well as other common fluorophores. Understanding the extent of spectral overlap is essential for designing multiplexing experiments and for assessing the potential for Förster Resonance Energy Transfer (FRET), a mechanism that can be harnessed to study molecular interactions.
Note on this compound Spectral Data: Publicly available, peer-reviewed spectral data for this compound (C.I. 41001) is limited. Due to its structural similarity to Auramine O (C.I. 41000, Basic Yellow 2), the spectral properties of Auramine O are used here as a close approximation for this compound. Researchers are encouraged to perform their own spectral characterization for precise experimental design.
Data Presentation: Comparative Spectral Properties
The following table summarizes the key spectral characteristics of this compound (approximated by Auramine O), GFP, and other commonly used fluorophores. This data is essential for predicting spectral overlap and for selecting appropriate filter sets in fluorescence microscopy and other fluorescence-based assays.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound (as Auramine O) | ~432[1] | ~499-505[1] | ~25,300 at 431.2 nm[2] | ~0.03 (in glycerol, solvent dependent)[2] |
| Wild-type GFP (wtGFP) | 395 / 475 | 509 | 28,000 / 7,200 | 0.79 |
| Enhanced GFP (EGFP) | 488 | 507 | 56,000 | 0.60 |
| Thioflavine T (free) | ~385[3] | ~445[3] | - | Very low[4] |
| Thioflavine T (bound to amyloid fibrils) | ~450[3][5] | ~482-485[3][6][7] | ~31,600 - 36,000[5][6][7] | ~0.43[6][7] |
| Fluorescein (FITC) | 494 | 518 | 75,000 | 0.92 |
| Rhodamine B | 554 | 576 | 105,000 | 0.31 |
| Cyan Fluorescent Protein (CFP) | 433 | 475 | 32,500 | 0.40 |
| Yellow Fluorescent Protein (YFP) | 514 | 527 | 83,400 | 0.61 |
Visualization of Spectral Overlap
The potential for spectral overlap and FRET is primarily determined by the degree to which the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore. The following diagram illustrates the theoretical spectral overlap between this compound (approximated as Auramine O) as a potential donor and Enhanced Green Fluorescent Protein (EGFP) as a potential acceptor.
Caption: Spectral overlap between this compound emission and EGFP excitation.
Experimental Protocols
Accurate characterization of spectral properties and FRET efficiency requires standardized experimental protocols. Below are methodologies for key experiments.
Determination of Excitation and Emission Spectra
Objective: To determine the maximum excitation and emission wavelengths of a fluorophore.
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Appropriate solvent (e.g., water, ethanol, DMSO)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum (if known) or a wavelength significantly longer than the expected excitation.
-
Scan a range of excitation wavelengths and record the fluorescence intensity.
-
The wavelength at which the maximum intensity is recorded is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths (starting from a wavelength slightly longer than the excitation wavelength) and record the fluorescence intensity.
-
The wavelength at which the maximum intensity is recorded is the emission maximum.
-
Measurement of Förster Resonance Energy Transfer (FRET)
Objective: To determine the efficiency of energy transfer between a donor and an acceptor fluorophore. One common method is Acceptor Photobleaching FRET.
Materials:
-
Cells or sample co-expressing or co-labeled with donor (e.g., this compound-conjugated molecule) and acceptor (e.g., EGFP-fusion protein) fluorophores.
-
Confocal laser scanning microscope with appropriate lasers and filters for both donor and acceptor.
Procedure:
-
Pre-Bleach Imaging:
-
Acquire images of the sample in both the donor and acceptor channels using low laser power to minimize photobleaching.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) within the sample where both donor and acceptor are present.
-
Use a high-intensity laser line specific for the acceptor fluorophore to photobleach the acceptor within the ROI until its fluorescence is significantly reduced.
-
-
Post-Bleach Imaging:
-
Acquire images of the same field of view in the donor channel again.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the donor in the photobleached ROI and in a control, non-bleached region before and after photobleaching.
-
An increase in the donor fluorescence intensity in the photobleached region indicates that FRET was occurring.
-
The FRET efficiency (E) can be calculated using the formula: E = 1 - (I_DA / I_D) Where I_DA is the donor intensity in the presence of the acceptor (pre-bleach) and I_D is the donor intensity in the absence of the acceptor (post-bleach).
-
Discussion and Alternatives
The significant spectral overlap between the emission of this compound (as Auramine O) and the excitation of EGFP suggests a high potential for FRET. This makes this pair a candidate for FRET-based assays to study molecular interactions. However, the low quantum yield of Auramine O in aqueous solutions could be a limiting factor, as a bright donor is preferable for sensitive FRET measurements. The quantum yield of Auramine O is known to increase in more viscous environments, which could be a consideration in specific cellular compartments.
For applications where spectral overlap is undesirable (i.e., multiplex imaging), careful selection of fluorophores with minimal spectral overlap is crucial. Alternatives to the this compound / GFP pairing include:
-
Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP): A classic FRET pair with good spectral separation from red fluorophores.
-
Green and Red Fluorescent Proteins: Pairs like EGFP and mCherry or other red fluorescent proteins offer a larger Stokes shift and can be spectrally well-separated.
-
Organic Dyes with Narrow Emission Spectra: Dyes such as the Alexa Fluor or DyLight series offer a wide range of colors with often narrower emission peaks compared to fluorescent proteins, which can reduce bleed-through.
Conclusion
The spectral properties of this compound, when approximated by the structurally similar Auramine O, indicate a significant overlap with the excitation spectrum of EGFP, suggesting its potential as a FRET donor. However, its low quantum yield in aqueous environments should be carefully considered. For multicolor imaging applications where spectral separation is key, alternative fluorophore combinations with less overlap are recommended. The provided experimental protocols offer a starting point for researchers to characterize their specific fluorophores and to quantify FRET interactions, enabling more robust and reliable experimental outcomes.
References
- 1. Spectrum [Auramine O] | AAT Bioquest [aatbio.com]
- 2. omlc.org [omlc.org]
- 3. Thioflavin T | AAT Bioquest [aatbio.com]
- 4. lms.grsu.by [lms.grsu.by]
- 5. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
Navigating the Spectrum of High-Content Screening: A Comparative Guide to C.I. Basic Yellow 37 and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in designing robust high-content screening (HCS) assays. This guide provides a comprehensive comparison of C.I. Basic Yellow 37 against commonly used fluorescent dyes in HCS applications, supported by available data and detailed experimental protocols.
High-content screening has revolutionized drug discovery and cellular biology by enabling the simultaneous analysis of multiple cellular parameters. The foundation of this powerful technology lies in the use of fluorescent dyes that illuminate specific subcellular structures and processes. While a vast arsenal of fluorescent probes is available, researchers are continually exploring new options. This guide examines the potential utility of this compound, a readily available and cost-effective dye, for HCS applications and objectively compares its known properties with established HCS fluorophores.
Performance Comparison of Fluorescent Dyes
The suitability of a fluorescent dye for high-content screening is determined by several key photophysical and biological characteristics. These include its excitation and emission spectra, quantum yield (a measure of fluorescence efficiency), photostability, and cytotoxicity. The following table summarizes these parameters for this compound and four widely used HCS dyes: Hoechst 33342, DAPI, CellTracker™ Green CMFDA, and MitoTracker™ Red CMXRos.
| Feature | This compound (C.I. 41001) | Hoechst 33342 | DAPI | CellTracker™ Green CMFDA | MitoTracker™ Red CMXRos |
| Target | General cellular stain (presumed) | Nucleus (AT-rich regions of DNA) | Nucleus (AT-rich regions of DNA) | Cytoplasm (thiol-reactive) | Mitochondria (potential-dependent) |
| Excitation Max (nm) | ~430 (Estimated) | ~350 | ~358 | ~492 | ~579 |
| Emission Max (nm) | ~540 (Estimated) | ~461 | ~461 | ~517 | ~599 |
| Quantum Yield | Not Reported | ~0.4 (DNA-bound) | ~0.92 (DNA-bound)[1] | Not Reported | Not Reported |
| Photostability | Moderate (Ketimine class) | Moderate | Good | Good | Good |
| Cell Permeability | Likely cell permeable | Cell permeable | Cell permeable in fixed cells, less in live cells | Cell permeable | Cell permeable |
| Cytotoxicity | High (Inferred) | Low | Low to Moderate | Low | Low |
| Fixable? | Not Reported | Yes | Yes | Yes | Yes |
Note on this compound Data: Specific data for this compound in a biological context is scarce. The excitation and emission maxima are estimated based on its chemical class (ketimine) and color. Crucially, its chemical relative, Auramine O, is a known carcinogen and exhibits significant cytotoxicity, inducing DNA damage and apoptosis. This strongly suggests that this compound would also be highly toxic to cells, making it unsuitable for live-cell HCS applications.
In-Depth Look at Common HCS Dyes
Hoechst 33342 and DAPI are nuclear stains that bind to the minor groove of DNA, preferentially at AT-rich regions. Their blue fluorescence provides excellent contrast for nuclear segmentation and analysis of DNA content, making them indispensable for assays in cell cycle analysis and apoptosis. Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability and lower toxicity compared to DAPI at effective staining concentrations.
CellTracker™ Green CMFDA is a versatile cytoplasmic stain. It freely diffuses across the cell membrane and, once inside, is converted by intracellular esterases into a fluorescent, membrane-impermeant product that reacts with thiols. This ensures the dye is well-retained within the cell and is passed on to daughter cells, making it an excellent tool for tracking cell proliferation and migration over time.
MitoTracker™ Red CMXRos is a cationic dye that specifically accumulates in mitochondria with active membrane potential. Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable indicator of mitochondrial health and a key component in cytotoxicity and apoptosis assays.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful high-content screening. Below are example protocols for common HCS assays utilizing the discussed fluorescent dyes.
Cell Viability/Cytotoxicity Assay Protocol
This protocol allows for the simultaneous assessment of cell number and membrane integrity.
-
Cell Plating: Seed cells in a 96- or 384-well clear-bottom imaging plate at a density that will result in 50-80% confluency at the time of imaging. Culture overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with the compounds of interest at various concentrations. Include appropriate positive (e.g., staurosporine for cytotoxicity) and negative (e.g., vehicle control) controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (for nuclear labeling and cell counting) and a viability dye such as Propidium Iodide (PI) or SYTOX™ Green (which only enters cells with compromised membranes).
-
Aspirate the compound-containing medium and add the staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes (e.g., DAPI channel for Hoechst 33342 and PI, FITC channel for SYTOX™ Green).
-
Image Analysis: Use image analysis software to segment and count the total number of nuclei (Hoechst 33342 positive) and the number of dead cells (PI or SYTOX™ Green positive). Calculate the percentage of viable cells for each treatment condition.
Apoptosis Assay Protocol
This protocol measures key hallmarks of apoptosis, including nuclear condensation and mitochondrial membrane potential.
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the Cell Viability Assay Protocol.
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (to visualize nuclear morphology), MitoTracker™ Red CMXRos (to assess mitochondrial membrane potential), and a marker for apoptosis such as a fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells).
-
Add the staining solution to the live cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each dye.
-
Image Analysis:
-
Nuclear Condensation: Quantify the intensity and size of the Hoechst-stained nuclei. Apoptotic nuclei are typically smaller and more intensely stained.
-
Mitochondrial Membrane Potential: Measure the fluorescence intensity of MitoTracker™ Red CMXRos. A decrease in intensity indicates a loss of mitochondrial membrane potential, an early event in apoptosis.
-
Annexin V Staining: Quantify the percentage of cells positive for Annexin V staining.
-
Visualizing HCS Workflows and Pathways
To better understand the processes involved in high-content screening and the cellular events being measured, the following diagrams have been generated using the DOT language.
Conclusion
Based on the available evidence, this compound is not a recommended fluorescent dye for high-content screening applications, particularly in live-cell assays. The high likelihood of cytotoxicity, inferred from its close chemical relative Auramine O, poses a significant risk of generating misleading data by inducing cell death pathways independent of the experimental treatment.
For reliable and reproducible HCS results, researchers should continue to rely on well-characterized and validated fluorescent probes such as Hoechst 33342, DAPI, CellTracker™ reagents, and MitoTracker™ dyes. These alternatives offer low cytotoxicity, high photostability, and specific subcellular targeting, which are essential for the accurate quantification of cellular phenotypes in response to experimental perturbations. The selection of the appropriate dye or combination of dyes should always be guided by the specific biological question being addressed and validated for the cell type and imaging platform being used.
References
Navigating the Nanoscale: A Comparative Guide to Fluorescent Dyes in Correlative Light-Electron Microscopy
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular architecture, Correlative Light-Electron Microscopy (CLEM) offers a powerful bridge between the dynamic world of fluorescence imaging and the high-resolution detail of electron microscopy. The choice of a fluorescent probe is paramount to the success of any CLEM experiment. This guide provides a comprehensive comparison of C.I. Basic Yellow 37 and its closely related analogue, Auramine O, with commonly used fluorescent dyes in CLEM workflows, supported by experimental data and detailed protocols.
Introduction to CLEM and the Role of Fluorescent Probes
Correlative Light-Electron Microscopy (CLEM) is a cutting-edge imaging technique that combines the strengths of two powerful microscopy modalities. Fluorescence microscopy allows for the identification and localization of specific molecules or structures within a cell, often in a live or near-native state. Electron microscopy, on the other hand, provides unparalleled high-resolution images of cellular ultrastructure. By combining these techniques, researchers can first identify a region of interest using fluorescence and then zoom in to visualize its detailed structure with an electron microscope.
The success of a CLEM experiment hinges on the properties of the fluorescent probe used. An ideal probe must be bright and photostable enough to be clearly visualized under a light microscope. Crucially, it must also withstand the harsh chemical treatments involved in sample preparation for electron microscopy, including fixation, dehydration, and embedding in resin, all while retaining its fluorescent signal.
This guide focuses on the performance of this compound, a small molecule fluorescent dye, in the context of CLEM. Due to the limited availability of direct experimental data for this compound in microscopy applications, this guide will leverage data from its close structural analog, Auramine O (C.I. 41000), for comparative analysis against well-established fluorescent dyes.
Comparison of Fluorescent Dyes for CLEM
The selection of a fluorescent dye for CLEM involves a trade-off between brightness, photostability, and resistance to the harsh processing steps required for electron microscopy. The following table summarizes the key photophysical properties and CLEM compatibility of Auramine O (as a proxy for this compound) and a selection of commonly used alternative dyes.
| Feature | Auramine O (proxy for this compound) | Alexa Fluor Dyes (e.g., Alexa Fluor 488) | Rhodamine Dyes (e.g., TMR) | BODIPY Dyes (e.g., BODIPY FL) |
| Excitation Max (nm) | ~371-436[1] | ~495 | ~555 | ~503 |
| Emission Max (nm) | ~521-526[1] | ~519 | ~580 | ~512 |
| Quantum Yield | Low (0.03 in glycerol)[2] | High (0.92) | High (0.36) | High (0.92) |
| Photostability | Moderate | High | Moderate to High | High |
| Resistance to Fixation | Generally compatible | Generally compatible | Generally compatible | Generally compatible |
| Resistance to OsO₄ | Unknown, likely low | Variable, often quenched | Some derivatives show resistance | Generally quenched |
| Fluorescence in Resin | Unknown, likely low | Low to moderate retention | Low retention | Low retention |
| Primary Application | Histological stain for acid-fast bacteria[3][4][5] | Immuno-CLEM, high-resolution imaging | General fluorescence microscopy, some CLEM | General fluorescence microscopy |
Note: The quantum yield of Auramine O is highly dependent on the viscosity of its environment, which may offer some advantages in specific intracellular contexts but generally indicates lower brightness compared to modern dyes.[6] The compatibility of small molecule dyes like Auramine O with the full electron microscopy processing pipeline, particularly osmium tetroxide treatment and resin embedding, is often poor, leading to significant fluorescence quenching.
Experimental Protocols
A successful CLEM experiment requires a meticulously planned and executed protocol. Below is a detailed methodology for a pre-embedding CLEM workflow using small molecule fluorescent dyes. This protocol is a generalized guideline and may require optimization based on the specific cell type, target structure, and fluorescent dye used.
Pre-embedding CLEM Protocol for Small Molecule Dyes
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells on gridded glass-bottom dishes or coverslips to facilitate the relocation of the region of interest.
-
Fluorescent Labeling: Incubate the cells with the small molecule fluorescent dye (e.g., Auramine O) at a predetermined optimal concentration and duration. Perform washing steps to remove unbound dye.
-
Live-Cell Imaging (Optional): If imaging dynamic processes, acquire fluorescence images at this stage.
II. Fixation
-
Primary Fixation: Fix the cells with a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30-60 minutes at room temperature. The concentration of glutaraldehyde should be minimized to preserve fluorescence.
-
Washing: Wash the samples thoroughly with the buffer to remove the fixative.
III. Fluorescence Microscopy
-
Image Acquisition: Acquire high-resolution fluorescence images of the labeled cells. Use the grid on the coverslip to map the location of the cells of interest.
-
Acquire Brightfield/DIC Images: Capture corresponding brightfield or differential interference contrast (DIC) images to document the morphology and location of the cells on the grid.
IV. Sample Preparation for Electron Microscopy
-
Post-fixation: Post-fix the samples with 1% osmium tetroxide (OsO₄) in buffer for 30-60 minutes on ice. Note: Osmium tetroxide can quench the fluorescence of many dyes.[7][8][9]
-
Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%) for 10 minutes at each step on ice.
-
Infiltration: Infiltrate the samples with a mixture of resin (e.g., Epon) and ethanol, gradually increasing the resin concentration.
-
Embedding: Embed the samples in 100% resin and polymerize at 60°C for 48 hours.
V. Sectioning and Electron Microscopy
-
Sectioning: Carefully trim the resin block to the area of interest identified by the fluorescence microscopy map. Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast for electron microscopy.
-
Electron Microscopy Imaging: Image the sections using a transmission electron microscope (TEM), relocating the previously imaged cells using the grid pattern and cellular morphology as guides.
VI. Correlation
-
Image Overlay: Use image analysis software to overlay the fluorescence and electron microscopy images. Use fiducial markers (e.g., distinctive cellular features) to align the images accurately.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principle of CLEM, the following diagrams are provided.
Conclusion
The choice of a fluorescent dye is a critical determinant of success in Correlative Light-Electron Microscopy. While small, traditional dyes like this compound and its analogue Auramine O have historical applications in histology, their utility in modern, high-resolution CLEM is limited by their modest photophysical properties and likely poor resistance to the harsh chemical treatments required for electron microscopy. For researchers seeking high-quality, reproducible CLEM data, modern fluorescent probes such as the Alexa Fluor, and select Rhodamine or BODIPY derivatives, offer superior brightness, photostability, and in some cases, better retention of fluorescence through the CLEM workflow. Careful consideration of the trade-offs between these properties, in conjunction with a meticulously optimized experimental protocol, will empower researchers to effectively bridge the gap between cellular function and ultrastructure, unlocking new insights into the complex world of cell biology.
References
- 1. [Spectral and photometric characteristics of different batches of auramine O (OO)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. Auramine O - Wikipedia [en.wikipedia.org]
- 4. dalynn.com [dalynn.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Osmium-Resistant Fluorescent Proteins and In-Resin Correlative Light-Electron Microscopy of Epon-Embedded Mammalian Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking C.I. Basic Yellow 37: A Comparative Guide to Commercial Fluorescent Stains
In the dynamic landscape of biomedical research, the selection of appropriate fluorescent probes is paramount for generating high-quality and reproducible data. This guide provides a comprehensive performance comparison of C.I. Basic Yellow 37 against two widely used commercial fluorescent stains, Thioflavin T and Acridine Orange. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific experimental needs.
Quantitative Performance Analysis
To facilitate a direct comparison, the key photophysical and performance characteristics of this compound, Thioflavin T, and Acridine Orange are summarized in the table below.
| Feature | This compound | Thioflavin T | Acridine Orange |
| Excitation Max (nm) | 422 | ~450 (bound) | 502 (bound to dsDNA), 460 (bound to ssDNA/RNA)[1] |
| Emission Max (nm) | Not available | ~482 (bound)[2] | 525 (bound to dsDNA), 650 (bound to ssDNA/RNA)[1] |
| Quantum Yield (Φ) | Not available | 0.28 - 0.44 (bound) | ~0.2 (in ethanol) |
| Photostability | Not available | Susceptible to photobleaching and can enter a recoverable dark state.[3] | Susceptible to photobleaching; fluorescence can decrease to 6% of initial intensity after 200s of continuous excitation.[4] |
| Primary Application | Textile Dyeing, Potential Fluorescent Stain | Amyloid Fibril Staining | Nucleic Acid Staining, Lysosome Visualization |
| Cell Permeability | Not available | Cell-permeable | Cell-permeable[1] |
Experimental Protocols
Detailed methodologies for the application of these stains in a cellular imaging context are crucial for reproducibility and accurate comparison.
General Cell Staining and Fluorescence Microscopy Workflow
A standardized workflow is essential when comparing the performance of different fluorescent stains. The following diagram illustrates a typical experimental procedure.
Caption: A generalized workflow for fluorescent staining of cultured cells for microscopy.
Staining Protocol for Thioflavin T
Thioflavin T is primarily used to stain amyloid fibrils. The following is a general protocol for staining cells.
-
Reagent Preparation: Prepare a 1 mM stock solution of Thioflavin T in distilled water. This stock solution should be freshly prepared and filtered through a 0.2 µm syringe filter.
-
Cell Preparation: Culture and treat cells as required for the specific experiment on sterile glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the Thioflavin T stock solution to a working concentration of 10-25 µM in PBS. Incubate the fixed cells with the Thioflavin T working solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Thioflavin T (Excitation/Emission: ~450/~482 nm).
Staining Protocol for Acridine Orange
Acridine Orange is a versatile stain for visualizing nucleic acids and acidic organelles.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in distilled water.
-
Cell Preparation: Culture cells on glass coverslips to the desired confluency.
-
Staining (Live Cells):
-
Prepare a working solution of Acridine Orange in serum-free medium or PBS at a final concentration of 1-5 µg/mL.
-
Remove the culture medium, wash the cells once with warm PBS, and then add the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells two to three times with PBS.
-
Immediately proceed to imaging.
-
-
Staining (Fixed Cells):
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for nuclear staining).
-
Wash three times with PBS.
-
Stain with 1-5 µg/mL Acridine Orange in PBS for 15 minutes.
-
Wash three times with PBS.
-
-
Mounting: Mount with an appropriate mounting medium.
-
Imaging: Observe under a fluorescence microscope. Green fluorescence (dsDNA) is observed with excitation around 502 nm and emission at 525 nm. Red/orange fluorescence (ssDNA/RNA and acidic vesicles) is observed with excitation around 460 nm and emission at 650 nm.[1]
Staining Protocol for this compound
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of this compound in distilled water.
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.1% Triton X-100 as described for other stains.
-
Staining:
-
Dilute the this compound stock solution in PBS to a range of working concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash extensively with PBS to remove unbound dye.
-
Mounting and Imaging: Mount and visualize using a fluorescence microscope with a filter set appropriate for its absorbance maximum of 422 nm. The optimal emission filter will need to be determined experimentally.
Signaling Pathways and Logical Relationships
To illustrate the decision-making process for selecting a fluorescent stain, the following diagram outlines the key considerations.
Caption: Decision workflow for selecting an appropriate fluorescent stain.
Conclusion
This guide provides a comparative overview of this compound against Thioflavin T and Acridine Orange. While Thioflavin T and Acridine Orange are well-characterized stains with established protocols and known performance metrics, this compound remains largely uncharacterized for applications in biological fluorescence microscopy. Its primary industrial use as a textile dye and the lack of published data on its quantum yield, emission spectrum, and photostability in a biological context present significant hurdles for its adoption in research settings.
For researchers requiring reliable and reproducible fluorescent staining, established commercial stains like Thioflavin T for amyloid detection and Acridine Orange for nucleic acid and lysosomal visualization are recommended. The utility of this compound as a fluorescent stain in biological research is currently unsubstantiated and would necessitate rigorous independent validation of its photophysical properties and staining efficacy.
References
Safety Operating Guide
Proper Disposal of C.I. Basic Yellow 37: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of C.I. Basic Yellow 37, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these procedures is crucial for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. According to available Safety Data Sheets (SDS), this substance is classified as a Category 2A eye irritant and a Category 4 oral toxicant, and it is recognized as being harmful to aquatic life with long-lasting effects. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to shield against potential splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin from contamination.
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical assistance.
Quantitative Toxicity Data
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Mouse | 2350 mg/kg bw | Safety Assessment of Basic Yellow 57 as Used in Cosmetics |
| Acute Oral LD50 | Rat | >2000 mg/kg bw | Safety Assessment of Basic Yellow 57 as Used in Cosmetics |
| Acute Dermal LD50 | Rat | >2000 mg/kg bw | Safety Assessment of Basic Yellow 57 as Used in Cosmetics |
Step-by-Step Disposal Protocol for this compound
This compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect dry this compound powder, contaminated weigh boats, pipette tips, and other solid materials in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: For solutions containing this compound, use a designated hazardous waste container for liquid chemical waste. The container must be compatible with the solvent used in the solution. Never mix incompatible waste streams.
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard"). The date of waste accumulation should also be clearly marked.
3. Storage of Hazardous Waste:
-
Store hazardous waste in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure that all waste containers are kept tightly sealed except when adding waste.
-
Secondary containment (e.g., a larger, chemically resistant tub or tray) is highly recommended to contain any potential leaks or spills.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation and pickup.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling C.I. Basic yellow 37
This guide provides critical safety and logistical information for the handling and disposal of C.I. Basic Yellow 37 (CAS No. 6358-36-7), a green-light yellow dye.[1] Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound may cause serious eye irritation and drowsiness or dizziness.[2] Ingestion may lead to nausea, vomiting, and diarrhea.[2] It is crucial to minimize exposure through the consistent use of appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use. | To prevent skin contact. |
| Body Protection | A laboratory coat, fire/flame resistant and impervious clothing, or chemical-resistant apron. Consider disposable coveralls for extensive handling.[3] | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] Handling should occur in a well-ventilated place.[3] | To prevent inhalation of airborne particles which may cause respiratory irritation. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4] Contaminated clothing should be removed and washed before reuse.[2][4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from oxidizing and reducing agents, as they may destroy the color.[2]
Emergency Procedures:
-
In case of Eye Contact: Immediately flush eyes with plenty of cool water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2]
-
In case of Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops, consult a physician.[2]
-
In case of Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In case of Spills: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[3] Spills should be swept up using an absorbent dust control product and placed in containers for disposal.[2] The spill area can then be washed with water, and the collected water should be disposed of in an approved manner.[2]
Disposal Plan:
-
Waste Disposal: Dispose of waste in an approved landfill area or by controlled incineration in accordance with local and state regulations.[2] Empty bags should be thoroughly cleaned before recycling, re-usage, or disposal.[2]
-
Environmental Precautions: Do not let the product enter drains or the aquatic environment.[2]
Experimental Workflow
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
